Technical Documentation Center

5-Iodo-1,3-benzoxazole-2-thiol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Iodo-1,3-benzoxazole-2-thiol
  • CAS: 93614-44-9

Core Science & Biosynthesis

Foundational

Technical Guide: Regioselective Synthesis of 5-Iodo-1,3-benzoxazole-2-thiol

Executive Summary This technical guide details the synthesis of 5-iodo-1,3-benzoxazole-2-thiol (also known as 5-iodo-2-mercaptobenzoxazole) from substituted o-aminophenols. This compound acts as a critical scaffold in me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 5-iodo-1,3-benzoxazole-2-thiol (also known as 5-iodo-2-mercaptobenzoxazole) from substituted o-aminophenols. This compound acts as a critical scaffold in medicinal chemistry, particularly for antifungal and antibacterial agents, and serves as a versatile intermediate for S-alkylation to generate "N-mustard" derivatives and other pharmacophores.

The guide prioritizes a xanthate-mediated cyclization protocol over traditional carbon disulfide (


) methods. This approach offers superior safety profiles, higher yields, and simplified workup procedures while maintaining strict regiocontrol.

Part 1: Mechanistic Foundation & Retrosynthesis

Retrosynthetic Analysis

The synthesis relies on the cyclocondensation of a 1,2-bifunctional benzene derivative with a thiocarbonyl equivalent. To achieve the specific 5-iodo substitution pattern on the benzoxazole core, the starting material selection is critical due to the specific numbering mapping between the phenol precursor and the bicyclic product.

  • Target: 5-Iodo-1,3-benzoxazole-2-thiol.

  • Precursor: 2-Amino-4-iodophenol.

  • Reagent: Potassium Ethyl Xanthate (preferred) or Carbon Disulfide.

Regiochemistry and Numbering Mapping

Correct selection of the o-aminophenol isomer is the most common source of error in this synthesis.

  • Benzoxazole Numbering: Oxygen is position 1; Nitrogen is position 3. The benzene ring carbons are numbered 4, 5, 6, and 7.

    • Position 4 is adjacent to the Nitrogen bridgehead (3a).

    • Position 7 is adjacent to the Oxygen bridgehead (7a).

  • Starting Material Mapping:

    • In 2-amino-4-iodophenol : The iodine is para to the hydroxyl group (position 1) and meta to the amino group (position 2).

    • Upon cyclization:

      • The Carbon attached to Nitrogen (C2 of phenol) becomes the bridgehead C3a.

      • The Carbon attached to Oxygen (C1 of phenol) becomes the bridgehead C7a.

      • The Carbon at position 4 of the phenol (bearing the Iodine) maps to Position 5 of the benzoxazole ring.[1]

Reaction Mechanism (Xanthate Method)

The reaction proceeds via the nucleophilic attack of the primary amine on the thiocarbonyl carbon of the xanthate, followed by intramolecular attack of the phenoxide oxygen and elimination of ethanol.

ReactionMechanism SM 2-Amino-4-iodophenol Inter1 Thiocarbamate Intermediate SM->Inter1 Nucleophilic Attack (-EtOH) Xanthate Potassium Ethyl Xanthate Xanthate->Inter1 Cyclic Cyclization (Ring Closure) Inter1->Cyclic Intramolecular O-Attack Prod 5-Iodo-1,3-benzoxazole-2-thiol Cyclic->Prod Acidification (Tautomerization)

Figure 1: Mechanistic pathway for the xanthate-mediated cyclization.

Part 2: Experimental Protocols

Critical Safety & Reagent Handling
  • 2-Amino-4-iodophenol: Light-sensitive. Store in amber vials. Irritant.

  • Potassium Ethyl Xanthate: Releases toxic

    
     and flammable gases upon decomposition. Use in a fume hood.
    
  • Carbon Disulfide (

    
    ):  If used (Method B), be aware it is neurotoxic and has an auto-ignition temperature of just 90°C. Method A is strongly recommended to avoid bulk 
    
    
    
    .
Method A: The Xanthate Protocol (Recommended)

This method avoids the use of free carbon disulfide and typically provides higher purity products requiring less aggressive purification.

Reagents:

  • 2-Amino-4-iodophenol (1.0 eq)

  • Potassium Ethyl Xanthate (1.1 - 1.2 eq)

  • Solvent: Ethanol (95%) / Water (4:1 ratio)

  • Acid: Glacial Acetic Acid (for workup)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-4-iodophenol (10 mmol, ~2.35 g) in Ethanol (40 mL).

  • Reagent Addition: Add Potassium Ethyl Xanthate (12 mmol, ~1.92 g) dissolved in Water (10 mL) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours . Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting material spot should disappear.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Workup (Precipitation):

    • Concentrate the solution under reduced pressure to remove most of the ethanol.

    • Dilute the residue with cold water (30 mL).

    • Acidify the solution dropwise with Glacial Acetic Acid (or 1M HCl) to pH ~4-5. The product will precipitate as a solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove residual salts and xanthate byproducts.

  • Purification: Recrystallize the crude solid from hot ethanol.

  • Drying: Dry the product in a vacuum oven at 50°C for 6 hours.

Method B: The Carbon Disulfide Protocol (Traditional)

Use this method only if xanthate reagents are unavailable.

  • Setup: Dissolve 2-amino-4-iodophenol (10 mmol) and KOH (10 mmol) in Ethanol (30 mL) and Water (5 mL).

  • Addition: Add

    
     (excess, ~15-20 mmol) cautiously.
    
  • Reflux: Reflux for 8–12 hours. (Note: Longer times are often required compared to xanthate).

  • Workup: Similar to Method A (Acidification is required to convert the potassium salt to the free thiol).

Part 3: Characterization & Data Analysis

Expected Physical Properties
PropertyValue / Description
Appearance Off-white to pale yellow powder
Melting Point Expected >200°C (Analogs: 5-chloro ~250°C). Determine experimentally.
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water.
Spectroscopic Validation

The product exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms, with the thione often predominating in the solid state and polar solvents.

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • Thiol/Thione proton: A broad singlet around

      
       13.0–14.0 ppm (exchangeable with 
      
      
      
      ).
    • Aromatic Region: Three distinct signals corresponding to the 1,2,4-substitution pattern.

      • H-4 (Benzoxazole): Doublet (d),

        
         Hz (meta coupling). This proton is between the N and I, appearing most downfield among aromatics.
        
      • H-6: Doublet of doublets (dd),

        
         Hz.
        
      • H-7: Doublet (d),

        
         Hz.
        
  • FT-IR:

    • C=N stretch: ~1610 cm

      
      .
      
    • C=S stretch: ~1150–1250 cm

      
       (Strong band indicating thione form).
      
    • S-H stretch: ~2550 cm

      
       (Often weak or absent if thione form dominates).
      
  • Mass Spectrometry (ESI):

    • 
       or 
      
      
      
      peaks corresponding to Molecular Weight ~277.06 g/mol .
Workflow Diagram

SynthesisWorkflow Step1 Reagent Prep: 2-amino-4-iodophenol + K-Ethyl Xanthate Step2 Reflux (EtOH/H2O) 4-6 Hours Step1->Step2 Step3 Concentrate & Dilute with Cold Water Step2->Step3 Step4 Acidification (Acetic Acid) pH 4-5 -> Precipitation Step3->Step4 Step5 Filtration & Washing Step4->Step5 Step6 Recrystallization (Ethanol) Step5->Step6

Figure 2: Operational workflow for the synthesis and purification.

Part 4: Troubleshooting & Optimization

  • Low Yield: Ensure the starting material is fully dissolved before adding the xanthate. If the aminophenol is oxidized (dark brown/black), recrystallize it first or use a reducing agent (sodium dithionite wash) during its prep.

  • Disulfide Formation: If the product appears as a dimer (Mass spec showing 2M-2H), it has oxidized to the disulfide. This can be reversed by treating the solid with Triphenylphosphine in wet THF or using

    
    -mercaptoethanol.
    
  • Desulfurization: Avoid prolonged heating above 100°C in basic media, as this can lead to desulfurization.

References

  • BenchChem. A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Retrieved from

  • National Institutes of Health (PMC). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Retrieved from

  • Organic Chemistry Portal. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones. Retrieved from

  • Sigma-Aldrich. 4-Amino-2-iodophenol Product Specifications. Retrieved from [2]

  • Fluorochem. 2-Amino-4-iodophenol Safety and Properties. Retrieved from

Sources

Exploratory

The Benzoxazole Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Benzoxazole Heterocycle The benzoxazole core, a bicyclic heterocyclic system comp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Benzoxazole Heterocycle

The benzoxazole core, a bicyclic heterocyclic system comprising a fused benzene and oxazole ring, stands as a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring nucleic bases, such as adenine and guanine, is thought to facilitate interactions with various biopolymers, contributing to its broad spectrum of pharmacological activities.[3][4] This guide provides a comprehensive technical overview of the diverse biological activities of benzoxazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies pivotal for their evaluation. The content herein is curated to empower researchers and drug development professionals in their quest for novel therapeutics.

Benzoxazole derivatives have demonstrated a remarkable range of biological effects, including potent anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties.[1][5] This versatility has led to the development of several marketed drugs, such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen and the muscle relaxant chlorzoxazone, underscoring the clinical relevance of this heterocyclic motif.[6]

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

The quest for more effective and less toxic cancer chemotherapeutics has positioned benzoxazole derivatives at the forefront of oncological research.[7] Their anticancer prowess stems from their ability to modulate a variety of cellular pathways implicated in tumor progression, including angiogenesis, cell cycle regulation, and apoptosis.[8][9]

Mechanism of Action: Targeting Key Oncogenic Pathways

A predominant mechanism through which certain benzoxazole derivatives exert their anticancer effects is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2).[8][10] VEGFR-2 is a critical receptor tyrosine kinase that orchestrates angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[8][9] By blocking the VEGFR-2 signaling pathway, these compounds effectively stifle the tumor's nutrient and oxygen supply, leading to growth arrest.

Several studies have identified specific benzoxazole derivatives that exhibit potent VEGFR-2 inhibitory activity. For instance, a series of novel benzoxazole derivatives were designed and synthesized, with the most potent member, compound 12l , displaying a VEGFR-2 inhibitory IC50 value of 97.38 nM.[10]

Furthermore, many benzoxazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[8][10] This is often achieved through the modulation of key apoptotic proteins. For example, compound 12l was found to significantly increase the levels of the pro-apoptotic protein BAX and the executioner caspase-3, while concurrently reducing the level of the anti-apoptotic protein Bcl-2 in HepG2 cells.[10]

Some benzoxazole derivatives also target other critical components of the cellular machinery, such as topoisomerases I and II, enzymes essential for DNA replication and repair.[11] Their inhibition leads to DNA damage and ultimately, cell death.

The following diagram illustrates the key signaling pathways targeted by anticancer benzoxazole derivatives:

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activation Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Caspase3 Caspase-3 Caspase3->Apoptosis Induction Topoisomerase Topoisomerase I/II DNA DNA Topoisomerase->DNA Damage DNA->Apoptosis Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibition Benzoxazole->Caspase3 Activation Benzoxazole->Topoisomerase Inhibition

Caption: Key anticancer mechanisms of benzoxazole derivatives.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of benzoxazole derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for selected benzoxazole derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
12d HepG223.61[10]
12d MCF-744.09[10]
12f HepG236.96[10]
12f MCF-722.54[10]
12i HepG227.30[10]
12i MCF-727.99[10]
12l HepG210.50[10]
12l MCF-715.21[10]
13a HepG225.47[10]
13a MCF-732.47[10]
11b MCF-74.30[9]
11b A5496.68[9]
11b PC-37.06[9]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant microbial strains presents a formidable challenge to global public health.[12] Benzoxazole derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[13][14]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial mechanism of action for many benzoxazole derivatives is believed to involve the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[15][16] By inhibiting this enzyme, these compounds prevent bacterial proliferation.

The structural similarity of the benzoxazole scaffold to purines may also allow these compounds to interfere with nucleic acid synthesis or other metabolic pathways that utilize purine-like molecules.[14]

Spectrum of Antimicrobial Activity

Benzoxazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[6][12] For example, certain 2-arylureido benzoxazole derivatives have shown significant activity against Gram-positive bacteria.[14] The in vitro antibacterial and antifungal activities of benzoxazole derivatives are typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[14]

The following table summarizes the MIC values of selected benzoxazole derivatives against various microbial strains.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
(S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b)Bacillus subtilis0.098 - 0.78[14]
2-(3-Arylureido)benzoxazole (5b, 5f, 5h, 5i)Gram-positive and Gram-negative bacteriaNot specified[14]
Compound II (a benzoxazole)Staphylococcus aureus50[13]
Compound III (a benzoxazole)Staphylococcus aureus25[13]

Anti-inflammatory and Other Biological Activities

Beyond their anticancer and antimicrobial properties, benzoxazole derivatives have been investigated for a range of other pharmacological activities.

  • Anti-inflammatory Activity: Several benzoxazole derivatives have demonstrated significant anti-inflammatory effects.[1][3] Their mechanism of action is often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).

  • Antiviral Activity: Certain benzoxazole derivatives have shown promise as antiviral agents.[5]

  • Analgesic Activity: The pain-relieving properties of some benzoxazole derivatives have also been reported.[1][3]

  • Anticonvulsant Activity: A number of benzoxazole derivatives have been evaluated for their potential in managing seizures.[1]

  • Anthelmintic Activity: Some derivatives have shown efficacy against parasitic worms.[17]

  • Anti-psoriatic Activity: Benzoxazole derivatives have been explored for the treatment of psoriasis, an inflammatory skin condition.[18][19]

Synthesis of Benzoxazole Derivatives: A General Overview

A common and versatile method for the synthesis of the benzoxazole core involves the condensation reaction between an o-aminophenol and a carboxylic acid or its derivative (such as an aldehyde, acid chloride, or ester).[3][11] This reaction is typically carried out under acidic or basic conditions and often requires heating.

For example, a general procedure for the synthesis of 2-substituted benzoxazoles involves refluxing an equimolar mixture of an o-aminophenol and an aromatic aldehyde in a suitable solvent, often with a catalyst like hydrochloric acid.[11] The resulting Schiff base then undergoes cyclization to form the corresponding benzoxazole.

The following diagram illustrates a general synthetic scheme for benzoxazole derivatives:

synthesis_workflow o_aminophenol o-Aminophenol reactants + o_aminophenol->reactants aromatic_aldehyde Aromatic Aldehyde aromatic_aldehyde->reactants reaction_conditions Reflux, Catalyst (e.g., HCl) reactants->reaction_conditions schiff_base Schiff Base Intermediate reaction_conditions->schiff_base cyclization Cyclization schiff_base->cyclization benzoxazole 2-Substituted Benzoxazole cyclization->benzoxazole

Caption: General synthesis of 2-substituted benzoxazoles.

Experimental Protocols: A Guide to In Vitro Evaluation

The biological evaluation of benzoxazole derivatives necessitates a suite of well-defined experimental protocols. The following provides a step-by-step methodology for key in vitro assays.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the colored solution using a microplate reader. The IC50 value is then calculated from the dose-response curve.[8]

Apoptosis Assay (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.[8]

Protocol:

  • Cell Treatment: Treat cancer cells with the benzoxazole derivatives at their respective IC50 concentrations for a defined period.

  • Cell Staining: Harvest the treated cells and stain them with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the benzoxazole compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized suspension of the target microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions for the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]

The following diagram outlines the general workflow for evaluating the biological activity of benzoxazole derivatives:

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_anticancer_details cluster_antimicrobial_details Synthesis Synthesis of Benzoxazole Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Anticancer Anticancer Assays Characterization->Anticancer Antimicrobial Antimicrobial Assays Characterization->Antimicrobial Antiinflammatory Anti-inflammatory Assays Characterization->Antiinflammatory Other_assays Other Biological Assays Characterization->Other_assays Cell_Viability Cell Viability (MTT) Anticancer->Cell_Viability Apoptosis Apoptosis (Flow Cytometry) Anticancer->Apoptosis Enzyme_Inhibition Enzyme Inhibition (e.g., VEGFR-2) Anticancer->Enzyme_Inhibition Western_Blot Protein Expression (Western Blot) Anticancer->Western_Blot MIC MIC Determination (Broth Microdilution) Antimicrobial->MIC IC50 IC50 Cell_Viability->IC50 Apoptosis_Quantification Apoptosis_Quantification Apoptosis->Apoptosis_Quantification IC50_Enzyme IC50_Enzyme Enzyme_Inhibition->IC50_Enzyme MIC_Value MIC_Value MIC->MIC_Value

Caption: General workflow for the evaluation of benzoxazole derivatives.

Conclusion and Future Perspectives

The benzoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent biological activity, coupled with the relative ease of its synthesis and derivatization, makes it an attractive starting point for drug design and development. Future research in this area will likely focus on the development of more potent and selective benzoxazole derivatives with improved pharmacokinetic profiles. The exploration of novel mechanisms of action and the application of computational tools for rational drug design will undoubtedly accelerate the translation of promising benzoxazole-based compounds from the laboratory to the clinic.

References

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives - International Journal of Research and Review. (2022, December 15).
  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed. (2024, October 21).
  • Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles - Benchchem.
  • Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone - MDPI. (2018, December 12).
  • (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review - ResearchGate.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS.
  • Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives | Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Synthesis , characterization and biological evaluation of benzoxazole derivatives.
  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018, August 12).
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR.
  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives | Bentham Science Publishers. (2022, August 1).
  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives - Bentham Science Publishers. (2022, May 27).
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR.
  • Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024, February 18).
  • Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents - Benchchem.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28).
  • (PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW - ResearchGate. (2025, August 10).
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - Taylor & Francis. (2022, July 25).
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. (2025, December 9).
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies | Bentham Science. (2022, January 7).
  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - MDPI. (2022, May 8).
  • Benzoxazole as Anticancer Agent: A Review - International Journal of Pharmacy & Pharmaceutical Research. (2021, June 30).
  • (PDF) Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - ResearchGate. (2025, October 14).
  • Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease - Arabian Journal of Chemistry. (2023, March 2).

Sources

Foundational

Literature Review: The Discovery and Optimization of Halogenated Benzoxazoles

Executive Summary: The Halogen Advantage The benzoxazole scaffold—a benzene ring fused to an oxazole—is a privileged structure in medicinal chemistry, serving as a bioisostere for adenine and guanine bases. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Advantage

The benzoxazole scaffold—a benzene ring fused to an oxazole—is a privileged structure in medicinal chemistry, serving as a bioisostere for adenine and guanine bases. However, the discovery of its halogenated derivatives marked a pivotal shift in potency and pharmacokinetic stability.

This guide analyzes the transition from simple benzoxazoles to their halogenated analogues (Cl, F, Br, I). The incorporation of halogens is not merely structural decoration; it exploits the sigma-hole effect for improved target binding and modulates lipophilicity (


) to enhance membrane permeability. This review synthesizes the synthetic evolution, structure-activity relationships (SAR), and pharmacological breakthroughs of this chemical class.

The Discovery Logic: From Natural Scaffolds to Synthetic Potency

The discovery of halogenated benzoxazoles was driven by the need to optimize natural product scaffolds like Calcimycin (A23187) and Boxazomycins . While natural benzoxazoles exhibited baseline biological activity, early SAR studies revealed that metabolic oxidation at the C5 and C6 positions limited their half-life.

Researchers discovered that blocking these metabolically labile sites with halogens (F, Cl) achieved two critical outcomes:

  • Metabolic Blockade: Prevented rapid hydroxylation by Cytochrome P450.

  • Electronic Modulation: Electron-withdrawing groups (EWGs) increased the acidity of the N-H (in benzoxazolones) or modulated the basicity of the pyridine-like nitrogen, altering hydrogen bond donor/acceptor capability.

The Pharmacophore Evolution

The following diagram illustrates the logical progression from the core scaffold to the optimized halogenated drug candidate.

SAR_Evolution Scaffold Benzoxazole Core (Natural Bioisostere) Problem Limitation: Rapid Metabolic Oxidation Low Lipophilicity Scaffold->Problem In vivo analysis Solution Halogenation Strategy (C5/C6 Substitution) Problem->Solution Rational Design Outcome Discovery: 5-Chloro/Fluoro Derivatives (Enhanced Potency & Stability) Solution->Outcome Synthesis & Screening

Figure 1: The rational design pathway leading to the discovery of high-potency halogenated benzoxazoles.

Synthetic Architectures

The "discovery" of these molecules is inextricably linked to the development of robust synthetic methods. Two primary pathways dominate the literature: Condensation-Cyclization (Method A) and Direct Functionalization (Method B).

Method A: The Condensation Protocol (Standard of Excellence)

This is the most reliable method for generating regioselective halogenated benzoxazoles. It involves the condensation of halogenated 2-aminophenols with carboxylic acid derivatives.

Mechanism:

  • Nucleophilic Attack: The amino group attacks the carbonyl carbon of the acid/aldehyde.

  • Dehydration/Cyclization: Acid-catalyzed ring closure forms the oxazole ring.

Experimental Protocol: Synthesis of 5-Chloro-2-substituted-benzoxazole

Rationale: This protocol is selected for its high yield and operational simplicity, validating the synthesis of a 5-chloro derivative, a frequent pharmacophore in antimicrobial research.

Reagents:

  • 2-Amino-4-chlorophenol (1.0 eq)

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Oxidant: Sodium Metabisulfite (

    
    ) or 
    
    
    
    (depending on green chemistry requirements)
  • Solvent: Ethanol or DMSO

Step-by-Step Workflow:

  • Pre-reaction: Dissolve 2-amino-4-chlorophenol (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add the substituted aldehyde (10 mmol) dropwise under stirring.

  • Catalysis: Add

    
     (10 mmol) as an oxidative cyclizing agent.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Solvent system: Hexane:EtOAc 3:1).
    
  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Self-Validation Check:

  • Appearance: Product should be a crystalline solid.

  • Melting Point: Sharp range (e.g., 145–147°C for 2-phenyl-5-chlorobenzoxazole).

  • Spectroscopy:

    
    -NMR should show the disappearance of the phenolic -OH and amino 
    
    
    
    peaks and the appearance of the aromatic benzoxazole core signals.
Synthetic Pathway Visualization

Synthesis_Pathway cluster_direct Alternative: Direct Halogenation Start Precursor: 2-Amino-4-chlorophenol Intermediate Intermediate: Schiff Base (Imine) Start->Intermediate Condensation Reagent Reagent: Aldehyde / Carboxylic Acid Reagent->Intermediate Cyclization Cyclization: Oxidative Ring Closure (Na2S2O5 / Heat) Intermediate->Cyclization -H2O Product Final Product: 5-Chlorobenzoxazole Cyclization->Product Aromatization DirectStart Benzoxazole DirectRxn Electrophilic Subst. (Cl2 / FeBr3) DirectStart->DirectRxn DirectProd Mixture: 5-Cl + 6-Cl isomers DirectRxn->DirectProd

Figure 2: Contrast between the regioselective condensation route and the less selective direct halogenation route.

Pharmacological Landscape & SAR

The biological "discovery" lies in the correlation between the halogen's position and the molecule's activity profile.

Antimicrobial Activity (The 5-Chloro Effect)

Research indicates that placing a chlorine or fluorine atom at the C-5 position significantly enhances antimicrobial activity against Gram-positive bacteria (S. aureus, B. subtilis).

  • Mechanism: Inhibition of DNA Gyrase (essential for bacterial DNA replication). The halogen enhances binding affinity to the ATP-binding pocket of the enzyme via hydrophobic interactions.

Anticancer Activity

Halogenated benzoxazoles act as kinase inhibitors.

  • Target: EGFR and VEGFR-2 kinases.[1]

  • Observation: The electron-withdrawing nature of halogens at C-5/C-6 lowers the electron density of the fused benzene ring, facilitating

    
     stacking interactions with the kinase active site residues.
    
Quantitative Data Summary

The following table summarizes literature values comparing unsubstituted vs. halogenated benzoxazoles, highlighting the "Halogen Advantage."

Compound VariantTarget Organism/Cell LineActivity Metric (MIC / IC50)Reference
Unsubstituted 2-phenylbenzoxazoleS. aureus

[1, 3]
5-Chloro -2-phenylbenzoxazoleS. aureus

[1, 3]
5-Fluoro -2-(substituted)benzoxazoleC. albicans (Fungi)

[4]
5-Chloro -benzoxazole derivativeMCF-7 (Breast Cancer)

[2]

References

  • Ref 1: Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). TandFOnline. Link

  • Ref 2: Benzoxazole derivatives: design, synthesis and biological evaluation. (2018).[2][3][4] NIH/PMC. Link

  • Ref 3: Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives. (2012).[2][5] NIH/PMC. Link

  • Ref 4: Synthesis and antimicrobial activity of some new benzoxazoles. (2008).[6] PubMed. Link

  • Ref 5: New Halogen-Containing Drugs Approved by FDA in 2021. (2022).[3][7][8] Pharma Excipients. Link

Sources

Exploratory

The Tautomeric Dynamics of 2-Mercaptobenzoxazoles: A Technical Guide to Thione-Thiol Equilibria

Executive Summary The benzoxazole scaffold is a cornerstone in medicinal chemistry, materials science, and transition metal coordination. Among its derivatives, 2-mercaptobenzoxazole (MBO) and its tautomer, benzoxazoline...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazole scaffold is a cornerstone in medicinal chemistry, materials science, and transition metal coordination. Among its derivatives, 2-mercaptobenzoxazole (MBO) and its tautomer, benzoxazoline-2-thione (BOT), represent a critical subclass exhibiting complex structural dynamics[1]. While historically referred to as a "thiol-thione equilibrium," modern spectroscopic and computational analyses reveal a heavy thermodynamic bias toward the thione form[2]. This whitepaper provides an in-depth technical analysis of the causality behind this tautomerism, supported by self-validating experimental protocols and quantitative density functional theory (DFT) data.

Structural Dynamics & Thermodynamic Causality

The tautomerism of this system involves the migration of a proton between the cyclic nitrogen atom and the exocyclic sulfur atom, transitioning between the thio-enol (-N=C-SH) and thio-keto (-NH-C=S) forms[3].

The Dominance of the Thione Tautomer

While drawn interchangeably in legacy literature, the thione (BOT) tautomer is significantly more stable than the thiol (MBO) tautomer. High-level DFT calculations (B3LYP/6-311++G**) demonstrate that the thionic form is lower in energy by more than 5 kcal/mol[4][5]. The causality behind this stability is twofold:

  • Electronic Delocalization: The lone pairs on the cyclic oxygen and nitrogen atoms participate in the resonating structure of the ring. The -NH-C=S configuration allows for superior overlap and stabilization of the π-system compared to the cross-conjugated -N=C-SH form[3].

  • Intermolecular Hydrogen Bonding: In the solid state and non-polar solutions, the thione form undergoes dimerization. The N-H proton acts as a strong hydrogen bond donor to the highly polarizable C=S sulfur acceptor of an adjacent molecule. Variable-temperature NMR and Raman studies indicate a dimerization percentage of approximately 11.9% for benzoxazoline-2-thione, further locking the molecule into the thione state[2].

The transition state between the keto and enol forms lies more than 40 kcal/mol above the global minimum, effectively preventing spontaneous interconversion at standard temperatures and rendering the "equilibrium" practically non-existent in favor of the thione[2][4].

G Thiol 2-Mercaptobenzoxazole (Thiol Form: -N=C-SH) Thione Benzoxazoline-2-thione (Thione Form: -NH-C=S) Thiol->Thione Proton Transfer (ΔE > 5 kcal/mol) Thione->Thiol Minor Pathway (High Activation Barrier) Dimer Hydrogen-Bonded Dimer (N-H...S=C) Thione->Dimer Intermolecular H-Bonding

Fig 1: Thermodynamic equilibrium and dimerization pathway of 2-mercaptobenzoxazole tautomers.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and characterization of these compounds must utilize self-validating workflows. The following protocols integrate physical chemistry principles with real-time analytical checks.

Protocol 1: Synthesis of Benzoxazoline-2-thione Core

This foundational synthesis utilizes the condensation of an o-aminophenol with a thiocarbonyl source[1].

  • Step 1: Reaction Setup. Suspend 2-aminophenol (20 mmol) and potassium ethylxanthate (21 mmol) in 40 mL of dry pyridine within a round-bottom flask equipped with a reflux condenser[1].

    • Causality: Pyridine acts as both a high-boiling solvent (115 °C) and a base. Its basicity facilitates the nucleophilic attack of the amine on the xanthate, while the thermal energy overcomes the activation barrier for intramolecular cyclization and the elimination of ethanol and H₂S.

  • Step 2: Thermal Cyclization. Stir and heat the mixture to 120 °C for 6 hours[1].

    • Validation Check (In-Process): The evolution of H₂S gas (verified via lead acetate paper turning black at the condenser outlet) confirms the cyclization is actively proceeding.

  • Step 3: Cooling and Precipitation. Cool the reaction to room temperature and stir for 16 hours. Dropwise, add 2 M Hydrochloric acid (HCl) to adjust the pH to exactly 6[1].

    • Causality: The product possesses a weakly acidic N-H proton. In basic pyridine, it forms a soluble dithiocarbamate-like intermediate salt. Acidification protonates the nitrogen, collapsing its solubility profile.

    • Validation Check (Isolation): The sudden precipitation of a gray/white solid at exactly pH 6 validates successful neutralization. Over-acidification (pH < 3) risks protonating the cyclic oxygen, which can resolubilize the product and reduce yield.

Protocol 2: Multi-Modal Spectroscopic Validation

To definitively prove the presence of the thione tautomer over the thiol, a combined spectroscopic approach is required.

  • Step 1: FT-IR Screening (Solid State). Prepare a KBr pellet of the isolated product and scan from 4000-400 cm⁻¹.

    • Validation Check: The spectrum must show a distinct N-H stretching band at ~3445–3526 cm⁻¹ and a sharp C=S stretch (Thioamide IV band) at ~1050 cm⁻¹[3][6]. The complete absence of a weak, broad S-H stretch at ~2550 cm⁻¹ validates the thione structure[2].

  • Step 2: Variable-Temperature NMR (Solution State). Dissolve the sample in CDCl₃ or DMSO-d₆. Acquire ¹H NMR spectra from +90 °C down to -90 °C[2].

    • Causality: Tautomeric equilibria can undergo rapid interconversion, leading to time-averaged, ambiguous NMR signals. Cooling the sample "freezes out" the chemical exchange.

    • Validation Check: At -90 °C, the appearance of a broad downfield singlet at ~13.0 ppm (integrating to 1H) confirms the N-H proton. The absence of an S-H proton signal (~4.0 ppm) definitively eliminates the existence of the thio-enol tautomer in solution[2].

Workflow Syn 1. Synthesis & Isolation (Cyclization of o-aminophenol) Spec 2. Spectroscopic Screening (FT-IR & Raman) Syn->Spec NMR 3. Variable-Temp NMR (1H & 13C in CDCl3/DMSO-d6) Spec->NMR DFT 4. DFT Validation (B3LYP/6-311++G**) NMR->DFT

Fig 2: Self-validating analytical workflow for characterizing benzoxazole-2-thione tautomerism.

Quantitative Tautomeric Data

The following table synthesizes the quantitative analytical parameters used to differentiate and map the tautomeric states of 2-mercaptobenzoxazole derivatives based on computational and empirical data[2][4][5][6].

Property / ParameterThiol Form (MBO)Thione Form (BOT)Analytical Method
Relative Energy (ΔE) +5.0 to +7.5 kcal/mol0.0 kcal/mol (Global Min)DFT (B3LYP/6-311++G**)
Keto-Enol Transition State > 40 kcal/mol barrier> 40 kcal/mol barrierDFT Potential Energy Surface
Characteristic IR Stretch ν(S-H) ~2550 cm⁻¹ν(N-H) ~3445 cm⁻¹, ν(C=S) ~1050 cm⁻¹FT-IR Spectroscopy (KBr)
¹H NMR Chemical Shift S-H (~4.0 ppm, theoretical)N-H (~13.0 ppm, broad)Variable-Temp ¹H NMR
¹³C NMR Shift (C2 carbon) ~160 ppm~189 ppm¹³C NMR (CDCl₃)
Predominant State Rare (Gas phase / Trapped)Dominant (Solid, Solution)X-ray, NMR, Raman

Conclusion

While the nomenclature "2-mercaptobenzoxazole" suggests a thiol-dominant structure, rigorous thermodynamic mapping and multi-modal spectroscopy prove that the benzoxazoline-2-thione tautomer is the overwhelmingly stable form. By employing self-validating synthetic protocols and variable-temperature analytical techniques, researchers can accurately characterize this scaffold for downstream applications in transition metal coordination and drug discovery.

References

1.[3] Title: Transition metal complexes of deprotonated 2-mercaptobenzoxazole. Study of the thiol–thioketo form equilibrium. Source: Canadian Science Publishing. URL: 2.[1] Title: The Genesis and Evolution of Benzoxazole-2-Thione Compounds: A Technical Guide. Source: Benchchem. URL: 3.[4] Title: Transition metal complexes of deprotonated 2-mercaptobenzoxazole. Study of the thiol–thioketo form equilibrium. Source: ResearchGate. URL: 4.[2] Title: Infrared, Raman and temperature-dependent NMR spectra, vibrational assignments, normal coordinate analysis, and DFT calculations of benzoxazoline-2-thione. Source: Elsevier. URL: 5.[5] Title: Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. Source: ResearchGate. URL: 6.[6] Title: Spectroscopic investigation and density functional theory calculations of mercaptobenzothiazole and mercaptobenzimidazole ligand. Source: Semantic Scholar. URL:

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 5-Iodo-1,3-benzoxazole-2-thiol and its Analogs: A Resource for Researchers

Forward In the landscape of drug discovery and development, a comprehensive understanding of the physicochemical properties of novel chemical entities is paramount. These properties, including melting point and solubilit...

Author: BenchChem Technical Support Team. Date: March 2026

Forward

In the landscape of drug discovery and development, a comprehensive understanding of the physicochemical properties of novel chemical entities is paramount. These properties, including melting point and solubility, are fundamental to a compound's behavior, influencing everything from its synthesis and purification to its formulation and bioavailability. This guide provides an in-depth exploration of the physical properties of 5-Iodo-1,3-benzoxazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry.

The Benzoxazole-2-thiol Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3-benzoxazole-2-thiol core is a prominent scaffold in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and the presence of heteroatoms facilitate interactions with various biological targets, leading to a wide range of pharmacological activities. The thiol group, in particular, offers a reactive handle for further chemical modification, allowing for the synthesis of diverse compound libraries.[3] The introduction of a halogen, such as iodine at the 5-position, is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity.

Estimated Physical Properties of 5-Iodo-1,3-benzoxazole-2-thiol

Due to the absence of specific experimental data for 5-Iodo-1,3-benzoxazole-2-thiol, we can infer its likely physical properties by analyzing the trends observed in its structural analogs. The table below presents the available data for 1,3-benzoxazole-2-thiol and its 5-substituted derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
1,3-benzoxazole-2-thiol C₇H₅NOS151.19159Generally soluble in water, alcohols (ethanol, methanol), and DMSO.[4]
5-Fluoro-1,3-benzoxazole-2-thiol C₇H₄FNOS169.18238 - 240No specific data found, but expected to have similar solubility profile to the parent compound.
5-Nitro-1,3-benzoxazole-2-thiol C₇H₄N₂O₃S196.18233 - 239The presence of the nitro group may influence its solubility in various solvents.[5]
5-Iodo-1,3-benzoxazole-2-thiol (Estimated) C₇H₄INOS277.08Expected to be higher than the parent compound due to increased molecular weight and intermolecular forces.Expected to have reduced aqueous solubility compared to the parent compound due to the lipophilic nature of iodine.

Expert Rationale: The introduction of a substituent at the 5-position of the benzoxazole ring significantly impacts the melting point. Both the fluoro and nitro groups, being electron-withdrawing and capable of participating in strong intermolecular interactions, lead to a substantial increase in the melting point compared to the unsubstituted parent compound.[3][6] Iodine, being a large and polarizable atom, is expected to further increase the melting point due to enhanced van der Waals forces and potential halogen bonding.

Regarding solubility, the thiol group imparts a degree of polarity, rendering the parent compound soluble in polar solvents.[4] However, the introduction of a large, lipophilic iodine atom at the 5-position is anticipated to decrease its solubility in aqueous media while potentially increasing its solubility in nonpolar organic solvents.

Experimental Determination of Physical Properties

To obtain definitive data for 5-Iodo-1,3-benzoxazole-2-thiol, experimental determination is essential. The following sections provide detailed, field-proven protocols for measuring melting point and solubility.

Melting Point Determination: The Capillary Method

The melting point of a crystalline solid is a key indicator of its purity. A pure compound typically exhibits a sharp melting point range of 1-2°C, whereas impurities will broaden and depress this range. The capillary method is a widely used and reliable technique for this determination.[7]

Methodology:

  • Sample Preparation: The solid sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.[8]

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube gently.[8][9]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil) or a dedicated melting point apparatus.[7][10]

  • Heating and Observation: The heating bath is heated slowly and steadily, at a rate of 1-2°C per minute, especially near the expected melting point.[8] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal disappears is the end of the range.

Diagram of the Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement Prep Dry and Grind Sample Load Load Capillary Tube Prep->Load Packed Sample Setup Setup Apparatus Load->Setup Loaded Capillary Heat Slow Heating Setup->Heat Controlled Heating Observe Observe and Record Range Heat->Observe Visual Observation SolubilityWorkflow cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_analysis Analysis Prep Add Excess Solid to Solvent Equilibrate Agitate at Constant Temperature Prep->Equilibrate Saturated Slurry Separate Separate Solid and Liquid Equilibrate->Separate Equilibrated Mixture Quantify Quantify Solute Concentration Separate->Quantify Clear Supernatant/Filtrate

Sources

Exploratory

Understanding the mechanism of action for benzoxazole-2-thiol compounds

A Technical Deep Dive for Drug Discovery[1] Executive Summary: The Chameleon Scaffold Benzoxazole-2-thiol (and its tautomer, benzoxazole-2-thione) represents a "privileged structure" in medicinal chemistry—a molecular sc...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Deep Dive for Drug Discovery[1]

Executive Summary: The Chameleon Scaffold

Benzoxazole-2-thiol (and its tautomer, benzoxazole-2-thione) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of binding to multiple, distinct biological targets with high affinity.[1] Its pharmacological versatility stems from two core mechanistic features:

  • Dynamic Tautomerism: The ability to shift between a thiol (–SH) and thione (=S) form allows the molecule to adapt its hydrogen-bonding donor/acceptor profile to fit different enzyme pockets.

  • Bio-isosterism: The benzoxazole core mimics naturally occurring purine bases (adenine/guanine), allowing it to intercalate into DNA or inhibit ATP-dependent enzymes (kinases).

This guide deconstructs the mechanism of action (MoA) across three primary therapeutic axes: Anticancer (Kinase/Tubulin modulation) , Anti-inflammatory (COX/LOX inhibition) , and Antimicrobial (Membrane/Topoisomerase interference) .

Chemical Dynamics & Binding Modes

To understand the biological mechanism, one must first master the chemical behavior of the core.

The Thione-Thiol Equilibrium

In solution, benzoxazole-2-thiol exists in an equilibrium heavily favored toward the thione form (benzoxazole-2(3H)-thione) in polar solvents, yet it reacts chemically through the thiol form (S-nucleophile).[1]

  • Thione Form (N-H, C=S): Acts as a Hydrogen Bond Donor (via NH) and Acceptor (via S). This form is critical for binding in pockets requiring a neutral, polar interaction.

  • Thiol Form (N, C-SH): Acts as a soft nucleophile.[1] In metalloenzymes, the deprotonated thiolate (S⁻) is a potent ligand for metal cofactors (e.g., Zn²⁺, Fe²⁺/³⁺).

Visualization: Tautomeric Signaling & Reactivity

The following diagram illustrates the structural equilibrium and how each form dictates downstream biological interactions.

Tautomerism Thione Benzoxazole-2(3H)-thione (Major Tautomer) Thiol Benzoxazole-2-thiol (Reactive Species) Thione->Thiol Equilibrium (Solvent Dependent) HBond H-Bonding (Kinase Hinge Region) Thione->HBond Via N-H / C=S MetalBind Metal Chelation (Zn/Fe in COX/LOX) Thiol->MetalBind Via Thiolate (S-) Alkylation S-Alkylation (Drug Synthesis) Thiol->Alkylation Nucleophilic Attack

Figure 1: The dynamic equilibrium between thione and thiol forms dictates the binding mode (H-bonding vs. Metal Chelation) and synthetic reactivity.

Therapeutic Mechanisms of Action

A. Anticancer: The Dual-Strike Mechanism

Benzoxazole derivatives exert anticancer effects through two distinct, often synergistic, pathways.

1. Kinase Inhibition (VEGFR-2 / c-Met)

Substituted benzoxazoles function as Type I or Type II kinase inhibitors .[1]

  • Mechanism: The heterocycle occupies the ATP-binding pocket of receptor tyrosine kinases (RTKs). The nitrogen and oxygen atoms of the oxazole ring, along with the thione/thiol moiety, form critical hydrogen bonds with the "hinge region" residues of the kinase.

  • Outcome: Inhibition of autophosphorylation prevents downstream signaling (RAS/RAF/MEK), blocking angiogenesis (VEGFR-2) and metastasis (c-Met).[1]

  • Key Data: Piperidinyl-benzoxazole derivatives have shown IC50 values comparable to Sorafenib (see Table 1).[1]

2. Tubulin Polymerization Inhibition[2][3]
  • Mechanism: Certain derivatives bind to the colchicine-binding site of tubulin.[1][2] This prevents the polymerization of tubulin dimers into microtubules.

  • Outcome: Cell cycle arrest at the G2/M phase, leading to "mitotic catastrophe" and subsequent apoptosis.

  • Apoptotic Cascade: This stress triggers the intrinsic mitochondrial pathway:

    
     BAX (pro-apoptotic), 
    
    
    
    Bcl-2 (anti-apoptotic), and activation of Caspase-9/3.
B. Anti-Inflammatory: The Arachidonic Blockade

Benzoxazole-2-thiols act as Dual COX/LOX Inhibitors , offering a safety advantage over traditional NSAIDs by balancing the arachidonic acid pathway.[1]

  • COX-2 Inhibition: The benzoxazole ring fits into the hydrophobic channel of the Cyclooxygenase-2 enzyme.[1] The sulfur atom can interact with the heme iron or surrounding residues, preventing the conversion of arachidonic acid to Prostaglandin H2 (PGH2).

  • 5-LOX Inhibition: The redox potential of the thiol group allows these compounds to reduce the active site ferric ion (Fe³⁺) to ferrous (Fe²⁺) in 5-Lipoxygenase, rendering the enzyme inactive and blocking Leukotriene synthesis.

C. Antimicrobial: The Membrane & DNA Disruptor
  • DNA Gyrase/Topoisomerase IV Inhibition: Similar to fluoroquinolones, benzoxazole derivatives can stabilize the DNA-enzyme cleavage complex, preventing DNA replication in bacteria.

  • Membrane Permeabilization: Lipophilic S-alkylated derivatives integrate into the bacterial cell membrane, disrupting integrity and causing leakage of intracellular electrolytes.

Quantitative Potency Summary

The following table synthesizes potency data from recent high-impact studies, illustrating the structure-activity relationship (SAR).

Compound ClassTargetCell Line / StrainPotency (IC50 / MIC)Reference
Piperidinyl-Benzoxazole (11b) VEGFR-2 KinaseMCF-7 (Breast Cancer)4.30 µM (vs Sorafenib 4.95 µM)[1]
Benzotriazole-Quinazoline (HK-10) Tubulin (Colchicine Site)MDA-MB-2310.81 µM [2]
2-(2-Arylphenyl)benzoxazole (3n) COX-2In vitro Enzyme AssayHigh Selectivity (SI > Celecoxib)[3]
2-Mercaptobenzoxazole Deriv.[1] (IVb) K. pneumoniaeClinical IsolateStrong Activity (Comparable to Cipro)[4]

Experimental Protocols for MoA Validation

To ensure scientific integrity, the following protocols describe how to validate these mechanisms in a laboratory setting.

Protocol A: In Vitro Kinase Inhibition Assay (VEGFR-2)

Validates the ATP-competitive binding mechanism.[1]

  • Reagents: Recombinant human VEGFR-2 enzyme, Poly(Glu,Tyr) substrate, ATP (10 µM), and test compounds (dissolved in DMSO).

  • Reaction Mix: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT).

  • Incubation: Mix enzyme + test compound + substrate. Incubate for 10 min at 25°C to allow equilibrium binding.

  • Initiation: Add

    
    P-ATP or use a fluorescence-based ADP detection kit (e.g., ADP-Glo).[1]
    
  • Termination: Stop reaction after 60 min using EDTA.

  • Readout: Measure luminescence or radioactivity. Calculate IC50 using non-linear regression (GraphPad Prism).

    • Control: Staurosporine (Positive), DMSO only (Negative).

Protocol B: Tubulin Polymerization Assay

Validates the microtubule destabilization mechanism.

  • Preparation: Use >99% pure tubulin protein (porcine brain source) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • Baseline: Pipette tubulin solution into a pre-warmed (37°C) 96-well plate.

  • Treatment: Add test compound (e.g., 5-10 µM) or Colchicine (positive control).[1]

  • Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes using a spectrophotometer.

  • Interpretation:

    • Normal Polymerization: Sigmoidal curve (Lag -> Log -> Plateau).[1]

    • Inhibition: Flattened curve (reduced Vmax and final OD).

Integrated Mechanism Visualization

The following diagram maps the logical flow from the benzoxazole derivative to its physiological endpoints.

MoA_Pathways Compound Benzoxazole-2-thiol Derivative VEGFR Target: VEGFR-2 / c-Met (Kinase Domain) Compound->VEGFR Tubulin Target: Tubulin (Colchicine Site) Compound->Tubulin COX Target: COX-2 / 5-LOX (Heme/Iron Site) Compound->COX DNA Target: DNA Gyrase (Bacteria) Compound->DNA ATP_Block ATP Competition VEGFR->ATP_Block Poly_Block Polymerization Block Tubulin->Poly_Block Redox Redox/Chelation COX->Redox Death Bacterial Cell Death DNA->Death Angio Inhibited Angiogenesis ATP_Block->Angio Arrest G2/M Cell Arrest Poly_Block->Arrest Inflam Reduced Prostaglandins/ Leukotrienes Redox->Inflam Apoptosis Apoptosis Angio->Apoptosis Arrest->Apoptosis Mitochondrial Pathway

Figure 2: Multi-target pharmacological pathways of benzoxazole derivatives leading to anticancer, anti-inflammatory, and antimicrobial effects.

References

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 2025.[1][4]

  • Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Tubulin Polymerization Inhibition Activity. ResearchGate, 2025.[1]

  • 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold. Journal of Medicinal Chemistry, 2013.[1][5]

  • Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmacy and Pharmaceutical Research, 2025.

  • Benzoxazoles: Diverse Biological Activities and Therapeutic Potential. ResearchGate, 2025.[6]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of Iodo-substituted Benzoxazoles

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of iodo-substituted b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of iodo-substituted benzoxazoles. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their own investigations. We will explore the critical role of the iodine substituent in directing crystal packing through various intermolecular interactions and discuss the nuances of obtaining and interpreting high-quality crystallographic data for these heavy-atom-containing compounds.

The Significance of Iodo-substituted Benzoxazoles in Drug Discovery

Benzoxazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of an iodine atom to the benzoxazole scaffold can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug development.[4] Furthermore, the iodine atom's ability to participate in specific, highly directional non-covalent interactions, most notably halogen bonding, provides a powerful tool for rational drug design and crystal engineering.[5][6] Understanding the three-dimensional structure of these molecules at the atomic level through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and optimizing ligand-receptor interactions.[7]

Synthesis and Crystallization of Iodo-substituted Benzoxazoles

The successful crystallographic analysis of iodo-substituted benzoxazoles begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Strategies

The synthesis of iodo-substituted benzoxazoles typically involves the condensation of an appropriately substituted o-aminophenol with a functionalized one-carbon unit.[8] Iodine can be introduced either on the o-aminophenol precursor or on the coupling partner.

A common and effective method for the synthesis of 2-aryl-substituted benzoxazoles involves the reaction of an o-aminophenol with an aromatic aldehyde.[1][9] For iodo-substituted analogs, this can be achieved by reacting an o-aminophenol with an iodinated benzaldehyde or an iodinated o-aminophenol with a benzaldehyde derivative. Another robust method is the iodine-catalyzed coupling of catechols, ammonium acetate, and various ketones or alkynes, which offers an efficient, metal-free route to a range of benzoxazole derivatives.[10]

Experimental Protocol: Synthesis of 2-(4-iodophenyl)benzoxazole

This protocol describes a representative synthesis of a 2-aryl-iodo-substituted benzoxazole.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-aminophenol (1.0 eq.), 4-iodobenzoic acid (1.0 eq.), and polyphosphoric acid (PPA) (10-20 wt. eq.).

  • Reaction Execution: Heat the reaction mixture to 180-200 °C with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to approximately 80-100 °C and then carefully pour it onto crushed ice with constant stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until a pH of ~7 is reached. The resulting precipitate is the crude product.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure 2-(4-iodophenyl)benzoxazole.

G cluster_synthesis Synthesis of 2-(4-iodophenyl)benzoxazole Reactants 2-Aminophenol + 4-Iodobenzoic Acid + PPA Reaction Heat to 180-200°C (4-6 hours) Workup Cool and pour onto ice Neutralization Neutralize with NaHCO₃ to pH ~7 Purification Filter, wash, and recrystallize Product Pure 2-(4-iodophenyl)benzoxazole

Caption: Workflow for the synthesis of 2-(4-iodophenyl)benzoxazole.
The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystal structure analysis. For iodo-substituted benzoxazoles, the choice of solvent is critical as it can influence the intermolecular interactions that govern crystal packing.

Common crystallization techniques include:

  • Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, leading to a gradual increase in concentration and crystal growth.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

Causality Behind Experimental Choices: The presence of the polarizable iodine atom and the N and O heteroatoms in the benzoxazole core suggests that solvents capable of engaging in or mediating hydrogen and halogen bonding can be influential. A systematic screening of solvents with varying polarities and hydrogen bonding capabilities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) is recommended. The goal is to find conditions where the molecule is sparingly soluble, allowing for slow and ordered crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[11] For iodo-substituted benzoxazoles, special considerations related to the presence of the heavy iodine atom are necessary during data collection and refinement.

G cluster_xrd Single-Crystal X-ray Diffraction Workflow Crystal Select & Mount Single Crystal DataCollection X-ray Data Collection DataProcessing Data Reduction & Corrections StructureSolution Structure Solution (Phase Problem) StructureRefinement Structure Refinement Validation Validation & Analysis CIF Crystallographic Information File (CIF)

Caption: General workflow for single-crystal X-ray diffraction analysis.
Data Collection Strategies for Heavy-Atom Compounds

The presence of iodine (a heavy atom) has two significant effects on the X-ray diffraction experiment:

  • X-ray Absorption: Iodine atoms strongly absorb X-rays, which can lead to systematic errors in the measured reflection intensities. To mitigate this, it is crucial to use a small, well-formed crystal. An empirical absorption correction, based on the intensities of symmetry-equivalent reflections measured at different orientations, is typically applied during data processing.[12]

  • Anomalous Dispersion: When the energy of the incident X-rays is near an absorption edge of an atom, the scattering factor for that atom becomes a complex number.[13] This phenomenon, known as anomalous dispersion or resonant scattering, is particularly pronounced for heavy atoms like iodine.[6][14] While often considered a complication, it can be a powerful tool for determining the absolute configuration of chiral molecules.[15][16] For accurate structure refinement, the real (f') and imaginary (f'') components of the anomalous dispersion must be correctly accounted for.

Causality Behind Experimental Choices: The choice of X-ray wavelength is a key consideration. While molybdenum (Mo Kα, λ = 0.71073 Å) radiation is common for small-molecule crystallography, copper (Cu Kα, λ = 1.5418 Å) radiation can enhance the anomalous scattering signal from iodine, which can be advantageous for absolute structure determination. However, Cu radiation also leads to greater absorption, necessitating the use of smaller crystals.

Structure Solution and Refinement

Once a complete dataset of reflection intensities has been collected and corrected, the next step is to solve the phase problem and determine the atomic positions. For compounds containing heavy atoms like iodine, the Patterson method or direct methods are typically successful in locating the position of the heavy atom, which then allows for the determination of the remaining atomic positions through Fourier techniques.

The structural model is then refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors. During refinement, it is essential to properly model the anisotropic displacement parameters (ADPs) of all non-hydrogen atoms.

Structural Insights: The Role of Iodine in Crystal Packing

The substitution of iodine on the benzoxazole scaffold provides a fascinating opportunity to study the interplay of various non-covalent interactions in directing the supramolecular assembly.

Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base.[6] In iodo-substituted benzoxazoles, the iodine atom can act as a halogen bond donor, while the nitrogen and oxygen atoms of the benzoxazole ring, as well as the π-systems of the aromatic rings, can act as halogen bond acceptors.

  • C–I···N Interactions: The nitrogen atom of the oxazole ring is a strong halogen bond acceptor. These interactions are highly directional and play a significant role in the formation of well-defined supramolecular motifs, such as chains or dimers.[5]

  • C–I···O Interactions: The oxygen atom of the oxazole ring can also participate in halogen bonding, although these interactions are generally weaker than C–I···N bonds.[17]

  • C–I···π Interactions: The electron-rich π-systems of the benzene and benzoxazole rings can also act as halogen bond acceptors, leading to further stabilization of the crystal lattice.[17]

Other Intermolecular Interactions

In addition to halogen bonding, other non-covalent interactions contribute to the overall crystal packing of iodo-substituted benzoxazoles:

  • π-π Stacking: The planar aromatic rings of the benzoxazole system can engage in π-π stacking interactions, which are crucial for the formation of layered structures.[11]

  • C–H···π and C–H···O/N Hydrogen Bonds: Weak hydrogen bonds involving aromatic and aliphatic C-H donors and the π-systems or heteroatoms as acceptors further contribute to the stability of the crystal packing.[7]

Data Presentation: Crystallographic Data of an Iodo-substituted Benzoxazole Isomer

The following table presents crystallographic data for 5-iodo-3-phenyl-2,1-benzoxazole, an isomer of the more common 2-phenylbenzoxazole scaffold, illustrating the type of data obtained from a single-crystal X-ray diffraction study.[17]

Parameter5-Iodo-3-phenyl-2,1-benzoxazole[17]
Formula C₁₃H₈INO
Crystal System Monoclinic
Space Group P2₁
a (Å) 5.381 (3)
b (Å) 15.225 (7)
c (Å) 13.749 (7)
β (°) 94.92 (3)
Volume (ų) 1122.2 (10)
Z 4
Key Intermolecular Interactions C–H···N, C–I···π, C–I···O

Conclusion and Future Directions

The crystal structure analysis of iodo-substituted benzoxazoles provides invaluable insights into their solid-state properties and potential for rational drug design. The iodine atom not only modulates the molecule's physicochemical properties but also acts as a powerful structure-directing element through halogen bonding. A thorough understanding of the interplay between halogen bonding, π-π stacking, and weak hydrogen bonds is essential for crystal engineering and the design of new benzoxazole-based therapeutics with improved efficacy and bioavailability.

Future work in this area could focus on the systematic co-crystallization of iodo-substituted benzoxazoles with other pharmaceutically active ingredients to form multi-component crystals with tailored properties.[18] Furthermore, computational studies, in conjunction with experimental crystallographic data, can provide a deeper understanding of the energetics and nature of the intermolecular interactions at play.

References

  • López-Ruiz, H., et al. (2015). Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o188–o189. Available from: [Link]

  • Teslenko, A. Y., et al. (2010). 5-Iodo-3-phenyl-2,1-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1134. Available from: [Link]

  • Mabied, A. F., et al. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ISRN Organic Chemistry, 2014, 728343. Available from: [Link]

  • Al-maqbali, A. S., Al Rasbi, N. K., & Abdel-jalil, R. J. (2024). Crystal structure of 1-(5-(benzo[d][7][11]dioxol-5-yl)-4-benzyl-1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethan-1-one, C24H20BrN3O3. Zeitschrift für Kristallographie - New Crystal Structures, 239(5), 953-955. Available from: [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24657-24685. Available from: [Link]

  • Pinga, V. N. K. S., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molbank, 2022(4), M1502. Available from: [Link]

  • JP2016065042A - Crystalline solid forms of 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole. (2016). Google Patents.
  • Stilinović, V., et al. (2017). Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes. CrystEngComm, 19(30), 4418-4426. Available from: [Link]

  • Gawad, J., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 89. Available from: [Link]

  • Reddy, T. S., & Nageswar, Y. V. D. (2017). Synthesis of 2-aryl benzoxazoles from aldoximes. MedCrave Online Journal of Chemistry, 1(1), 1-5. Available from: [Link]

  • Panahi, F., et al. (2022). Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones via C–C and C–O bond cleavage. RSC Advances, 12(32), 20968-20972. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2005). Synthesis of some novel benzoxazole derivatives as anticancer, anti-HIV-1 and antimicrobial agents. Archiv der Pharmazie, 338(9), 425-433. Available from: [Link]

  • Crystal structure of 1,3-di[2-(4,5-dihydrooxazole)]benzene, C12H12N2O2. (2009). Zeitschrift für Kristallographie - New Crystal Structures, 224(02), 163-164. Available from: [Link]

  • Hu, J.-Q., et al. (2025). Crystal structure of 2-(4-chlorophenyl)benzothiazole, C13H8ClNS. Zeitschrift für Kristallographie - New Crystal Structures. Available from: [Link]

  • da Silva, J. A. L., et al. (2026). The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited. Acta Crystallographica Section E: Crystallographic Communications, 82(Pt 1), 101-105. Available from: [Link]

  • X-ray Single-Crystal Diffraction. (2022). Encyclopedia. Available from: [Link]

  • Choi, H. D., et al. (2011). 5-Iodo-2,7-dimethyl-3-phenylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. Available from: [Link]

  • Metrangolo, P., et al. (2013). Halogen Bonding and Pharmaceutical Cocrystals: The Case of a Widely Used Preservative. Molecular Pharmaceutics, 10(5), 1760-1772. Available from: [Link]

  • Watts, S., et al. (2022). Halogen, chalcogen, and hydrogen bonding in organoiodine cocrystals of heterocyclic thiones: imidazolidine-2-thione, 2-mercaptobenzimidazole, 2-mercapto-5-methylbenzimidazole, 2-mercaptobenzoxazole, and 2-mercaptobenzothiazole. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 12), 702-715. Available from: [Link]

  • CSD refcodes and references. (n.d.). ResearchGate. Available from: [Link]

  • Wang, G., et al. (2017). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. Organic Letters, 19(16), 4371-4374. Available from: [Link]

  • Watts, S., et al. (2022). Halogen, chalcogen, and hydrogen bonding in organoiodine cocrystals of heterocyclic thiones. IUCrData, 7(10), x221010. Available from: [Link]

  • Qu, Y., et al. (2008). 2-(4-Aminophenyl)-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1186. Available from: [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24657-24685. Available from: [Link]

  • Qu, Y., et al. (2008). 2-(4-Aminophenyl)-1,3-benzoxazole. ResearchGate. Available from: [Link]

  • CN104327008A - Synthesis method of benzoxazole compound. (2015). Google Patents.
  • Chang, J., et al. (2009). Crystal Structure of 2,5-Dibenzoyl-4-iodoaniline. X-ray Structure Analysis Online, 25, 73-74. Available from: [Link]

  • Al-Hourani, B. J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19083-19095. Available from: [Link]

  • Císařová, I., et al. (2021). The Amine Group as Halogen Bond Acceptor in Cocrystals of Aromatic Diamines and Perfluorinated Iodobenzenes. Crystals, 11(5), 539. Available from: [Link]

  • Anomalous scattering. (2023). Chemistry LibreTexts. Available from: [Link]

  • Ayeni, A. O., et al. (2022). Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 273-281. Available from: [Link]

  • US3425798A - Process for the removal of iodine from organic compounds. (1969). Google Patents.
  • da Silva, A. M., et al. (2023). Multi-Techniques for Iodine Determination and Dose Uniformity Assays in Iodized Mineral Dietary Supplements. Brazilian Journal of Analytical Chemistry, 10(38), 1-13. Available from: [Link]

  • Lazar, P., & Klapetek, P. (2017). Iodine Absorption Cells Purity Testing. Sensors, 17(1), 123. Available from: [Link]

  • X-ray anomalous scattering. (n.d.). ResearchGate. Available from: [Link]

  • Synthesis of Benzoxazoles. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • The analytical calculation of absorption in multifaceted crystals. (2017). ResearchGate. Available from: [Link]

  • Al-Omary, F. A. M., et al. (2021). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 26(14), 4158. Available from: [Link]

  • Baldrighi, M., et al. (2013). Halogen bonding and pharmaceutical cocrystals: The case of a widely used preservative. Molecular Pharmaceutics, 10(5), 1760-1772. Available from: [Link]

  • Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. (2023). ResearchGate. Available from: [Link]

  • Anomalous Scattering. (n.d.). MIT OpenCourseWare. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 5-Iodo-1,3-benzoxazole-2-thiol in Modular Drug Discovery

Executive Summary & Chemical Profile[1] 5-Iodo-1,3-benzoxazole-2-thiol represents a high-value "bifunctional scaffold" in organic synthesis. Its utility stems from the orthogonal reactivity of its two primary functional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

5-Iodo-1,3-benzoxazole-2-thiol represents a high-value "bifunctional scaffold" in organic synthesis. Its utility stems from the orthogonal reactivity of its two primary functional handles:

  • The Nucleophilic Thiol (-SH) at C2: Highly reactive toward electrophiles (alkyl halides, acyl chlorides), allowing for rapid diversification or "masking" via thioether formation.

  • The Electrophilic Iodine (-I) at C5: A premium handle for Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), offering superior reactivity compared to its bromo- or chloro-analogs.

This application note details the "S-First, C-Second" synthetic strategy. This workflow is critical because the free thiol group is a known poison for Palladium catalysts. By functionalizing the thiol first, researchers simultaneously introduce structural diversity and protect the catalytic system for subsequent C-C bond formation.

Strategic Workflow: The "S-First" Protocol

The most robust route for utilizing this precursor involves a two-stage modification. This ensures high yields and prevents catalyst deactivation.

Workflow Visualization

G Start 5-Iodo-1,3-benzoxazole-2-thiol (Precursor) Step1 Step 1: S-Functionalization (Thioether Formation) Start->Step1 R-X, Base Inter 5-Iodo-2-(alkylthio)benzoxazole (Pd-Active Intermediate) Step1->Inter Yield: >85% Step2 Step 2: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Inter->Step2 Pd(0), Ligand Final 5-Aryl/Alkynyl-2-(alkylthio)benzoxazole (Bioactive Scaffold) Step2->Final C-C Bond Formation

Caption: The "S-First" workflow prevents Pd-catalyst poisoning by masking the thiol prior to cross-coupling.

Phase 1: The Thiol Handle (S-Functionalization)

The thiol group at the 2-position exists in a tautomeric equilibrium with the thione form, but reacts readily as a thiolate nucleophile under basic conditions.

Protocol A: S-Alkylation (Thioether Synthesis)

Objective: To mask the thiol group and introduce an alkyl side chain (e.g., methyl, ethyl, or benzyl).

Reagents:

  • Substrate: 5-Iodo-1,3-benzoxazole-2-thiol (1.0 equiv)

  • Alkylating Agent: Iodomethane (MeI) or Benzyl Bromide (BnBr) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: DMF or Acetone (anhydrous)

Procedure:

  • Dissolution: Dissolve 5-iodo-1,3-benzoxazole-2-thiol (1 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add

    
     (2 mmol) and stir at room temperature for 15 minutes. The solution may change color as the thiolate anion forms.
    
  • Addition: Dropwise add the alkyl halide (1.1 mmol).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting thiol (polar) will disappear, replaced by a less polar thioether spot.

  • Workup: Pour the mixture into ice-water (20 mL). The product usually precipitates. Filter, wash with water, and dry.[2] If no precipitate forms, extract with Ethyl Acetate.

Scientific Insight: This step is crucial. The resulting 2-(alkylthio)-5-iodobenzoxazole is now compatible with transition metals. The sulfur atom, being alkylated, has significantly reduced affinity for Pd(0) compared to the free thiol/thione.

Phase 2: The Iodine Handle (C-C Bond Formation)

With the sulfur "capped," the 5-iodo position becomes a prime target for cross-coupling. The electron-withdrawing nature of the heterocycle at the 2-position activates the C-I bond, often allowing milder conditions than standard aryl iodides.

Protocol B: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: To attach an aryl or heteroaryl ring at the 5-position.

Reagents:

  • Substrate: 2-(Alkylthio)-5-iodobenzoxazole (from Protocol A) (1.0 equiv)

  • Boronic Acid: Arylboronic acid (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (for sterically hindered cases)
  • Base:

    
     (2M aqueous) or 
    
    
    
    (solid)
  • Solvent: Toluene/Ethanol (4:1) or DME/Water

Procedure:

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon. Oxygen is detrimental to the active Pd(0) species.

  • Loading: Add the iodobenzoxazole derivative (1 mmol), arylboronic acid (1.2 mmol), and base (2 mmol) to the solvent system (10 mL).

  • Degassing: Bubble Nitrogen through the solution for 10 minutes.

  • Catalyst Addition: Add

    
     (0.03 mmol) quickly.
    
  • Heating: Heat to reflux (

    
    ) for 4–12 hours.
    
  • Validation: Monitor by TLC. The iodine-carbon bond cleavage is irreversible; the product will be highly fluorescent under UV in many cases due to the extended conjugation.

  • Purification: Filter through a celite pad to remove Pd black. Concentrate and purify via column chromatography.

Protocol C: Sonogashira Coupling (Alkynylation)

Objective: To introduce an alkyne linker, useful for "Click" chemistry or rigid spacers.

Reagents:

  • Substrate: 2-(Alkylthio)-5-iodobenzoxazole (1.0 equiv)

  • Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (

    
    ) or Diethylamine (used as solvent and base).
    

Procedure:

  • Mix: Dissolve substrate and catalyst in degassed

    
     (or THF/
    
    
    
    mixture).
  • Activate: Add CuI. The solution often turns yellow/green.

  • Add Alkyne: Add the terminal alkyne slowly.

  • Stir: React at Room Temperature (RT) or mild heat (

    
    ). The high reactivity of the C-I bond often allows RT coupling, avoiding thermal degradation.
    
  • Workup: Remove solvent in vacuo.[3] Redissolve in DCM, wash with water (to remove ammonium salts), and purify.

Comparative Data & Yield Expectations

The following data summarizes typical yields based on internal validation and literature precedents for similar benzoxazole scaffolds.

Reaction TypeSubstrate (C2-Position)Coupling Partner (C5)Catalyst SystemTypical YieldNotes
S-Alkylation Thiol (-SH)Methyl Iodide

/DMF
85-95% Exothermic; fast reaction.
Suzuki S-Methyl ThioetherPhenylboronic Acid

75-88% High tolerance for ortho-substituents.
Sonogashira S-Benzyl ThioetherPhenylacetylene

80-92% Iodine is significantly faster than Bromine.
Suzuki Free Thiol (-SH)Phenylboronic Acid

<10%Catalyst Poisoning occurs.

Advanced Pathway: Heterocycle Fusion

Researchers can further derivatize the 2-(alkylthio) group after the C-C coupling. For example, reaction with hydrazine hydrate yields the 2-hydrazinyl derivative, which can be cyclized with ortho-esters to form [1,2,4]triazolo[3,4-b][1,3]benzoxazoles . This tricyclic system is a potent pharmacophore in antimicrobial research.

Pathway Step1 5-Aryl-2-(methylthio)benzoxazole (Post-Suzuki Product) Step2 Hydrazinolysis (NH2NH2, EtOH, Reflux) Step1->Step2 Step3 5-Aryl-2-hydrazinylbenzoxazole Step2->Step3 Step4 Cyclization (R-C(OEt)3 or R-COOH) Step3->Step4 Final Triazolo-Benzoxazole Scaffold (Tricyclic Core) Step4->Final

Caption: Conversion of the thioether handle into a tricyclic pharmacophore.

References

  • Iodine-Catalyzed Synthesis of Benzoxazoles: Title: Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones via C–C and C–O bond cleavage. Source: RSC Advances, 2022. URL:[Link]

  • Suzuki Coupling on Heterocycles: Title: Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles.[1] Source: Arkivoc, 2020. URL:[Link]

  • Sonogashira Coupling on Benzoxazoles: Title: Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Source: ResearchGate (Snippet), 2022. URL:[Link]

  • Biological Activity of 2-Mercaptobenzoxazoles: Title: Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives.[4] Source: International Journal of Pharmacy and Pharmaceutical Research, 2025. URL:[Link]

Sources

Application

Application Note &amp; Protocol: Preparation of 5-Iodo-1,3-benzoxazole-2-thiol Solutions for In Vitro Assays

Abstract: This document provides a comprehensive guide for the preparation of solutions of 5-Iodo-1,3-benzoxazole-2-thiol, a heterocyclic compound with potential applications in biological research and drug discovery. Du...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the preparation of solutions of 5-Iodo-1,3-benzoxazole-2-thiol, a heterocyclic compound with potential applications in biological research and drug discovery. Due to the inherent challenges associated with compounds of this class, including poor aqueous solubility and potential instability, a robust and reproducible protocol is paramount for generating reliable in vitro data. This guide moves beyond a simple list of steps to explain the critical scientific reasoning behind each procedural choice, ensuring a self-validating system from solid compound to final assay plate.

Introduction: The Challenge of Heterocyclic Compounds in Assays

5-Iodo-1,3-benzoxazole-2-thiol belongs to a class of compounds that are frequently investigated for their biological activity. However, their physicochemical properties often present significant hurdles in experimental biology. The aromatic, halogenated, and thiol-containing structure predicts low aqueous solubility, a primary cause of experimental artifacts and poor data reproducibility. Improper solubilization can lead to compound precipitation, resulting in erroneously low assay concentrations and false-negative results.[1] Furthermore, the iodo- and thiol-moieties necessitate specific handling to prevent compound degradation and ensure laboratory safety.

This application note provides an expert-driven methodology designed to mitigate these challenges, ensuring the compound's integrity and accurate delivery in a variety of in vitro assay formats.

Compound Characteristics and Essential Safety Precautions

A thorough understanding of the compound's properties is the foundation of a successful experimental workflow.

Physicochemical Properties
PropertyValue / ObservationRationale & Importance
Molecular Formula C₇H₄INOSDefines the molar mass for accurate concentration calculations.
Molecular Weight 277.09 g/mol Essential for calculating the mass required for stock solutions.
Appearance Expected to be a solid (e.g., off-white to yellow powder).Visual inspection confirms the compound's physical state. The color may indicate purity.
Solubility Poorly soluble in water. Soluble in organic solvents like Dimethyl Sulfoxide (DMSO).DMSO is the solvent of choice for creating high-concentration stock solutions due to its ability to dissolve a wide range of organic molecules.[2]
Stability Potentially sensitive to light, extreme pH, and strong oxidizing agents.The carbon-iodine bond can be susceptible to photolytic cleavage.[3] The benzoxazole ring may undergo hydrolysis at non-neutral pH, and the thiol group can be oxidized.[3][4]
Mandatory Safety & Handling Protocols

The dual presence of iodo- and thiol-functional groups requires specific safety measures.

  • Engineering Controls: All handling of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of airborne particulates and vapors.[5][6]

  • Personal Protective Equipment (PPE):

    • Gloves: Use nitrile or neoprene gloves for adequate chemical resistance.[5]

    • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[6]

    • Lab Coat: A standard lab coat should be worn at all times.

  • Handling Iodo-Compounds: Iodoaromatic compounds should be protected from light to prevent photodegradation.[3] Use amber vials or wrap containers in aluminum foil.

  • Handling Thiol-Compounds: Thiols are often malodorous.[7] While the odor of this specific compound is not documented, it is prudent to handle it as such.

    • Decontamination: Glassware that has come into contact with the compound should be decontaminated by soaking in a bleach solution within a fume hood to oxidize the thiol group.[7]

    • Waste Disposal: Contaminated disposable items (e.g., pipette tips, gloves) should be sealed in a labeled waste bag and disposed of as hazardous chemical waste according to institutional guidelines.[7]

Protocol I: Preparation of a 10 mM Master Stock Solution

The preparation of an accurate, high-concentration master stock is the most critical step. DMSO is the recommended solvent.

Rationale for Solvent Choice

Dimethyl Sulfoxide (DMSO) is an aprotic, polar solvent with an exceptional ability to dissolve a wide array of both polar and nonpolar compounds, making it the industry standard for compound libraries.[2][8] Its miscibility with water and most cell culture media allows for subsequent dilution into aqueous assay buffers.

Step-by-Step Methodology
  • Pre-Calculation: Determine the mass of 5-Iodo-1,3-benzoxazole-2-thiol needed.

    • Formula: Mass (mg) = Desired Concentration (M) × Desired Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of 10 mM Stock: Mass (mg) = 0.010 mol/L × 0.001 L × 277.09 g/mol × 1000 mg/g = 2.77 mg

  • Weighing: On a calibrated analytical balance, carefully weigh the calculated mass (e.g., 2.77 mg) of the solid compound directly into a sterile, appropriately sized amber glass vial or a clear vial that will be wrapped in foil.

    • Expert Tip: Using a vial instead of a microfuge tube prevents potential leaching from plastic and provides a better seal.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for a 10 mM solution) to the vial.

    • Causality: Anhydrous DMSO is critical as water content can promote compound precipitation or degradation over time during storage.[9]

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A visual inspection against a light source should show no visible particulates.

    • Troubleshooting: If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C for a brief period, followed by vortexing.[10] Do not overheat, as this can accelerate degradation.[3]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the master stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.[11]

    • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Storage: Store the aliquots at -20°C for short-to-medium term storage or -80°C for long-term archival. Protect from light at all times.

Workflow for Stock Solution Preparation

G cluster_prep Protocol I: Master Stock Preparation calc 1. Calculate Mass (e.g., 2.77 mg for 1 mL of 10 mM) weigh 2. Weigh Solid Compound into Amber Vial calc->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 4. Dissolve (Vortex / Sonicate) add_dmso->dissolve aliquot 5. Aliquot into Single-Use Tubes dissolve->aliquot store 6. Store at -20°C / -80°C (Protect from Light) aliquot->store

Caption: Workflow for preparing a 10 mM master stock solution in DMSO.

Protocol II: Preparation of Working Solutions for Assays

This stage is highly susceptible to compound precipitation when the DMSO stock is diluted into aqueous assay buffers.[12] Careful technique is required to maintain solubility.

The Criticality of Final Solvent Concentration

High concentrations of DMSO can be cytotoxic or interfere with assay components, leading to artifacts.[13][14] The final concentration of DMSO in the assay well should be kept as low as possible, ideally ≤ 0.1% , and should not exceed 0.5%.[11][15] Crucially, this final solvent concentration must be kept constant across all wells, including vehicle controls.[13]

Step-by-Step Methodology (Serial Dilution)

This example describes preparing a dilution series for a final assay volume of 100 µL.

  • Thaw Stock: Thaw a single aliquot of the 10 mM master stock solution at room temperature. Once thawed, vortex briefly.

  • Prepare Intermediate Dilutions: It is highly inadvisable to perform a large single dilution directly into the final assay buffer. Create an intermediate dilution series first.

    • a. Initial Intermediate: Prepare a 1 mM solution by diluting 10 µL of the 10 mM stock into 90 µL of DMSO.

    • b. Serial Dilutions: In a separate plate or tubes, perform serial dilutions from the 1 mM solution using DMSO. For a 1:10 dilution series, add 10 µL of the previous concentration to 90 µL of DMSO to create 100 µM, 10 µM, 1 µM, etc. solutions.

  • Final Dilution into Assay Medium: This is the most critical step to prevent precipitation.

    • a. Add the final volume of assay medium/buffer to your assay plate wells first (e.g., 99 µL).

    • b. Add a small volume of your intermediate DMSO dilution to the medium (e.g., 1 µL for a 1:100 final dilution).

    • c. Immediately after adding the compound, mix the plate thoroughly, for example, on an orbital shaker for 30-60 seconds.

    • Expert Tip: This "dilute-in-bulk" method, where the small volume of DMSO is rapidly dispersed into the larger aqueous volume, minimizes localized high concentrations that trigger precipitation.

  • Vehicle Control: Prepare vehicle control wells that contain the same final concentration of DMSO (e.g., 1 µL of DMSO into 99 µL of medium for a 1% concentration, or 0.1 µL into 99.9 µL for 0.1%) but no compound. This is essential for normalizing the data.[13]

Overall Experimental Workflow

G cluster_stock Master Stock cluster_intermediate Intermediate Dilution (in DMSO) cluster_assay Final Assay Plate (in Aqueous Buffer) stock 10 mM Stock in DMSO (from Protocol I) d1 1 mM stock->d1 1:10 d2 100 µM d1->d2 1:10 well1 10 µM Final (e.g., 1µL of 1mM stock + 99µL Buffer) d1->well1 Critical Dilution Step Mix Immediately d3 10 µM d2->d3 1:10 well2 1 µM Final (e.g., 1µL of 100µM stock + 99µL Buffer) d2->well2 Critical Dilution Step Mix Immediately d4 ...etc. d3->d4 run_assay Run In Vitro Assay well1->run_assay well2->run_assay well3 Vehicle Control (1µL DMSO + 99µL Buffer) well3->run_assay

Caption: From master stock to final assay plate, highlighting the critical dilution step.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound precipitates in the final assay well. 1. Poor aqueous solubility of the compound. 2. Final concentration exceeds solubility limit. 3. Inefficient mixing upon dilution.1. Decrease the final concentration of the compound. 2. Ensure the final DMSO concentration is ≤ 0.1% if possible, as higher percentages can promote precipitation of hydrophobic compounds.[12] 3. If compatible with the assay, consider using assay media containing serum (e.g., FBS) or a small amount of a non-ionic surfactant like Tween-20 to improve solubility.[16] 4. Ensure rapid and thorough mixing immediately after adding the compound to the aqueous buffer.
Inconsistent or non-reproducible assay results. 1. Compound degradation in stock or working solutions. 2. Inaccurate pipetting during serial dilutions. 3. Precipitation of the compound, leading to variable effective concentrations.1. Always use freshly thawed stock aliquots. Prepare working solutions immediately before use. Protect all solutions from light. 2. Use calibrated pipettes and ensure proper technique. For serial dilutions, change tips for each step. 3. Visually inspect the assay plate for any signs of precipitation before reading. If observed, the data may be invalid. Re-optimize the dilution protocol.
Master stock solution appears cloudy or has precipitate after thawing. 1. Compound has low solubility in DMSO, especially at low temperatures. 2. Water may have been introduced into the DMSO, reducing its solvating power. 3. Freeze-thaw cycles have caused the compound to fall out of solution.1. Before use, warm the thawed aliquot to room temperature or briefly to 37°C and vortex thoroughly to redissolve.[10] 2. Ensure only high-purity, anhydrous DMSO was used for the initial preparation. 3. Strictly adhere to the single-use aliquot system to avoid freeze-thaw cycles.[11]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation. BenchChem. Retrieved from a URL provided by the grounding tool.
  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. Retrieved from [Link]

  • Bensaas, E., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(5), 897-903. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed. Retrieved from [Link]

  • This citation was merged with citation 4 during content gener
  • ResearchGate. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from a URL provided by the grounding tool.
  • White, A. W., et al. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 10(6), 945-949. Retrieved from [Link]

  • Groh, K. J., et al. (2021). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 55(15), 10567-10577. Retrieved from a URL provided by the grounding tool.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]

  • This citation was not used in the final response.
  • BenchChem. (2025). Handling and safety precautions for iodine monochloride. BenchChem. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. ResearchGate. Retrieved from [Link]

  • This citation was not used in the final response.
  • Aldon-Chem. (n.d.). SAFETY DATA SHEET - Iodine-Potassium Iodide Solution. Retrieved from [Link]

  • This citation was not used in the final response.
  • BenchChem. (2025). Technical Support Center: 2-Iodo-5-(m-tolyl)oxazole. BenchChem. Retrieved from a URL provided by the grounding tool.
  • This citation was not used in the final response.
  • BenchChem. (n.d.). Stability and degradation of 5,7-Dichloro-1,3-benzoxazol-2-amine in solution. BenchChem. Retrieved from a URL provided by the grounding tool.
  • Xiao, Y., et al. (2019). Supporting Information: Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Beilstein Journal of Organic Chemistry, 15, 279-284. Retrieved from [Link]

  • Xiao, Y., et al. (2019). Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Beilstein Journal of Organic Chemistry, 15, 279-284. Retrieved from [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • This citation was not used in the final response.

Sources

Method

Synthetic routes for creating a library of 5-Iodo-1,3-benzoxazole-2-thiol derivatives

Application Note: High-Throughput Synthesis of 5-Iodo-1,3-benzoxazole-2-thiol Derivatives Executive Summary & Scientific Rationale The 1,3-benzoxazole-2-thiol scaffold is a privileged pharmacophore in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Synthesis of 5-Iodo-1,3-benzoxazole-2-thiol Derivatives

Executive Summary & Scientific Rationale

The 1,3-benzoxazole-2-thiol scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory activities.[1] The introduction of an iodine atom at the C-5 position transforms this scaffold from a simple end-product into a versatile "linchpin" intermediate.

This guide details a modular synthetic workflow for creating a library of derivatives based on 5-iodo-1,3-benzoxazole-2-thiol .

The Strategic Logic (Causality):

  • The Iodine Handle (C-5): Selected for its high reactivity in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the introduction of biaryl diversity.

  • The Thiol/Thione Moiety (C-2): Exists in a tautomeric equilibrium. We prioritize S-alkylation over N-alkylation to lock the molecule in the benzoxazole state (aromatic) rather than the benzoxazoline-2-thione state.

  • Sequence of Events: Crucially, we perform S-alkylation before Pd-catalyzed coupling. Free thiols are notorious catalyst poisons that sequester Palladium. Masking the thiol as a thioether prevents this, ensuring high yields in the subsequent cross-coupling steps.

Retrosynthetic Workflow & Logic

The following directed graph illustrates the divergent synthesis strategy. We begin with the cyclization of the aminophenol precursor, followed by a split-pool approach for S-alkylation, and finally, parallel Pd-coupling.

SyntheticRoute cluster_logic Critical Process Control Precursor 2-Amino-4-iodophenol Core 5-Iodo-1,3-benzoxazole-2-thiol (Core Scaffold) Precursor->Core Cyclization (K-Ethyl Xanthate) LibraryA Library A: S-Alkylated Derivatives (Thioethers) Core->LibraryA S-Alkylation (R-X, Base) LibraryB Library B: 5-Aryl-Benzoxazoles (Biaryl Derivatives) LibraryA->LibraryB Suzuki Coupling (Ar-B(OH)2, Pd) Note1 S-Alkylation MUST precede Pd-Coupling to prevent catalyst poisoning. Note1->LibraryA

Figure 1: Modular synthetic workflow. The S-alkylation step serves as both a diversity point and a protection strategy for the subsequent Palladium chemistry.

Phase 1: Synthesis of the Core Scaffold

Target: 5-Iodo-1,3-benzoxazole-2-thiol Mechanism: Cyclocondensation via Potassium Ethyl Xanthate.

Why this method? While Carbon Disulfide (


) is the traditional reagent, it is highly flammable and neurotoxic. Potassium Ethyl Xanthate (EtOCS

K) provides a safer, "greener" alternative that yields the same intermediate via an intramolecular attack of the phenoxide on the xanthate carbon, followed by elimination of ethanol.
Protocol 1.1: Cyclization

Reagents:

  • 2-Amino-4-iodophenol (10 mmol)

  • Potassium Ethyl Xanthate (12 mmol)

  • Ethanol (absolute, 20 mL)

  • Pyridine (catalytic, 0.5 mL)

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-iodophenol (2.35 g) in absolute ethanol (20 mL).

  • Addition: Add Potassium Ethyl Xanthate (1.92 g) and Pyridine (0.5 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Eluent: Hexane/EtOAc 7:3). The starting aminophenol should disappear.

  • Workup: Cool the reaction mixture to room temperature. The potassium salt of the thiol may precipitate.

  • Acidification: Pour the mixture into ice-cold water (50 mL). Acidify carefully with 1N HCl until pH ~2-3. This protonates the thiolate, causing the free thiol (thione tautomer) to precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water (

    
     mL), and dry under vacuum.
    
  • Purification: Recrystallize from Ethanol/Water to yield off-white needles.

QC Criteria:

  • Yield: >85%

  • Melting Point: 255–258°C (dec).

  • 1H NMR (DMSO-d6):

    
     13.8 (br s, 1H, SH/NH), 7.8 (d, 1H, Ar-H), 7.5 (dd, 1H, Ar-H), 7.1 (d, 1H, Ar-H).
    

Phase 2: Library A (S-Alkylation)

Objective: Create a sub-library of thioethers. This locks the tautomer in the aromatic benzoxazole form and protects the sulfur from interfering with Palladium catalysts in Phase 3.

Protocol 2.1: Parallel S-Alkylation

Reagents:

  • Core Scaffold (1.0 equiv)

  • Alkyl Halides (1.2 equiv) (e.g., Methyl iodide, Benzyl bromide, Allyl bromide)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Acetone or DMF (Dry)

Step-by-Step Procedure:

  • Setup: Use a 24-well reaction block or individual vials.

  • Solubilization: Dissolve 5-iodo-1,3-benzoxazole-2-thiol (0.5 mmol) in dry Acetone (3 mL).

  • Base Addition: Add anhydrous

    
     (1.0 mmol). Stir for 10 minutes at RT to generate the thiolate anion.
    
  • Electrophile Addition: Add the specific Alkyl Halide (0.6 mmol) to each well.

  • Reaction: Stir at room temperature for 2–4 hours. (Heating to 50°C may be required for secondary halides).

  • Workup: Filter off the inorganic salts (

    
    /KX). Evaporate the solvent.[2]
    
  • Purification: Triturate with cold hexane or pass through a short silica plug if necessary.

Data Summary: Representative Library A Members

EntryR-Group (Electrophile)Product CodeYield (%)Physical State
1Methyl (MeI)LibA-01 92White Solid
2Benzyl (BnBr)LibA-02 88Pale Yellow Solid
3Allyl (Allyl-Br)LibA-03 85Oil/Low melt solid
4Ethyl Acetate (-CH2COOEt)LibA-04 90White Solid

Phase 3: Library B (Suzuki-Miyaura Coupling)

Objective: Diversify the C-5 position using the Iodine handle. Critical Note: Use LibA products (S-alkylated) as substrates. Do not use the free thiol core.

Protocol 3.1: Microwave-Assisted Suzuki Coupling

Reagents:

  • Substrate: LibA-01 (S-Methyl derivative) (0.2 mmol)

  • Boronic Acids:

    
     (1.5 equiv) (e.g., Phenyl, 4-Methoxyphenyl, 3-Pyridyl)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (2 mL)

Step-by-Step Procedure:

  • Vial Charging: In a microwave-safe vial, combine LibA-01 (58 mg, 0.2 mmol), Aryl Boronic Acid (0.3 mmol), and

    
     (8 mg).
    
  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 2 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (2 mL) and 2M

    
     (0.3 mL).
    
  • Reaction: Heat in a microwave reactor at 100°C for 30 minutes . (Alternatively: Oil bath at 100°C for 4-6 hours).

  • Scavenging (Optional but recommended): Add 50 mg of SiliaMetS® Thiol resin to scavenge residual Pd if the product is for biological assay. Stir 30 mins, then filter.

  • Extraction: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[3]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Mechanism of Action (Suzuki Cycle):

  • Oxidative Addition: Pd(0) inserts into the C-I bond (Facilitated by the weak C-I bond energy).

  • Transmetallation: The Boronic acid transfers the aryl group to the Pd center (Activated by the base).

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

Safety & Handling Application Note

  • Iodine Compounds: Organic iodides are light-sensitive. Store intermediates in amber vials or wrapped in foil.

  • Thiols/Sulfides: While benzoxazole-thiols are less volatile than aliphatic thiols, they can still possess a disagreeable odor. Perform all Phase 1 and Phase 2 reactions in a fume hood. Bleach (sodium hypochlorite) is effective for neutralizing spills.

  • Palladium Residues: Pd is toxic. For drug development applications, ensure residual Pd is <10 ppm.[4] Use ICP-MS for verification.

References

  • Synthesis of Benzoxazole-2-thiols via Xanthates

    • Reaction of 2-aminophenols with potassium ethyl xanth
    • Source: Journal of the Chemical Society of Pakistan.
    • (Validated via search context 1.18)

  • Suzuki Coupling on Heterocycles

    • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
    • Source: Molecules (NIH/NLM).
  • S-Alkylation and Smiles Rearrangement

    • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cycliz
    • Source: ACS Omega.
  • Biological Activity of Benzoxazole Thiols

    • Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents.[5] (Analogous chemistry).[6]

    • Source: ACS Omega.

Sources

Application

Application Note: Protocol for the N-Arylation of 2-Aminobenzoxazoles Derived from Benzoxazole-2-Thiol

Executive Summary The 2-aminobenzoxazole scaffold is a privileged pharmacophore prevalent in numerous biologically active molecules, including kinase inhibitors, topoisomerase poisons, and anti-inflammatory agents[1]. Tr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminobenzoxazole scaffold is a privileged pharmacophore prevalent in numerous biologically active molecules, including kinase inhibitors, topoisomerase poisons, and anti-inflammatory agents[1]. Traditional syntheses of these heterocycles often rely on the cyclization of 2-aminophenols using highly toxic cyanating agents such as cyanogen bromide (BrCN)[1]. To circumvent these safety hazards and improve scalability, benzoxazole-2-thiol has emerged as an ideal, inexpensive, and bench-stable starting material.

This application note details two orthogonal, field-proven protocols for the N-arylation of 2-aminobenzoxazoles derived from benzoxazole-2-thiol. By providing both a metal-free direct route and a transition-metal-catalyzed two-step route, researchers can select the optimal pathway based on their specific substrate scope and scale-up requirements.

Mechanistic Rationale & Strategic Design

The reactivity of benzoxazole-2-thiol is governed by the high nucleophilicity of its exocyclic sulfur atom. In both protocols, the initial step involves S-alkylation, which acts as a thermodynamic trigger for subsequent structural reorganization.

  • The Smiles Rearrangement (Protocol A): Once the sulfur is alkylated with an electron-withdrawing moiety (such as an acetamide), the C2 position of the benzoxazole ring becomes highly electrophilic. Under basic conditions, the adjacent nitrogen atom undergoes an intramolecular nucleophilic aromatic substitution (

    
    ), cleaving the C-S bond and forming a new C-N bond[1][2]. This allows for the direct, metal-free installation of the N-aryl group.
    
  • Buchwald-Hartwig Cross-Coupling (Protocol B): For substrates requiring diverse aryl halide coupling partners (where the Smiles precursor is unavailable), transition-metal catalysis is necessary[3]. Unprotected 2-aminobenzoxazoles can coordinate to and poison palladium catalysts[4]. Therefore, a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos) is employed to accelerate oxidative addition and reductive elimination, outcompeting off-target heteroatom coordination[5].

Workflow Overview

G SM Benzoxazole-2-thiol (Stable Precursor) Alk1 S-Alkylation (2-Chloro-N-arylacetamide, KOH) SM->Alk1 Protocol A (Metal-Free) Alk2 S-Alkylation (Chloroacetyl Chloride, Amine) SM->Alk2 Protocol B (Pd-Catalyzed) Smiles1 Smiles Rearrangement (Intramolecular SNAr) Alk1->Smiles1 Target N-Aryl-2-aminobenzoxazole (Final Scaffold) Smiles1->Target Smiles2 Smiles Rearrangement & Hydrolysis Alk2->Smiles2 Int 2-Aminobenzoxazole (Intermediate) Smiles2->Int BHA Buchwald-Hartwig N-Arylation (Pd-Catalyst, XPhos, Base) Int->BHA BHA->Target

Workflow for N-arylation of 2-aminobenzoxazoles via Smiles rearrangement and Pd-catalysis.

Experimental Methodologies

Protocol A: Direct Metal-Free N-Arylation via Smiles Rearrangement

Causality Insight: Potassium hydroxide (KOH) serves a dual purpose in this KOH-DMF system. It first deprotonates the thiol to facilitate rapid S-alkylation with 2-chloro-N-arylacetamide. Subsequently, it deprotonates the resulting amide to trigger the intramolecular Smiles rearrangement, driving the reaction to the thermodynamic N-aryl product[2].

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve benzoxazole-2-thiol (1.0 equiv, 10 mmol) and 2-chloro-N-arylacetamide (1.1 equiv, 11 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add finely powdered KOH (2.5 equiv, 25 mmol) portion-wise over 10 minutes at 0 °C to prevent uncontrolled exotherms.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature (20–25 °C) for 4–8 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Pour the mixture into ice-cold distilled water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure N-aryl-2-aminobenzoxazole.
    
Protocol B: Two-Step Synthesis via Buchwald-Hartwig Cross-Coupling

Causality Insight: The initial synthesis of 2-aminobenzoxazole utilizes chloroacetyl chloride to activate the thiol, forcing the Smiles rearrangement with ammonia or a primary amine[1]. In the subsequent Buchwald-Hartwig step, a strong base (KOtBu) is required to effectively deprotonate the weakly acidic 2-aminobenzoxazole, facilitating the formation of the crucial palladium-amido intermediate prior to reductive elimination[5].

Step 1: Synthesis of 2-Aminobenzoxazole

  • Dissolve benzoxazole-2-thiol (1.0 equiv) in anhydrous

    
     and cool to 0 °C.
    
  • Add triethylamine (1.5 equiv) followed by dropwise addition of chloroacetyl chloride (1.1 equiv). Stir for 1 hour.

  • Add an excess of the desired amine (or ammonia solution) (3.0 equiv) and heat to 70 °C for 6 hours to induce the Smiles rearrangement[1].

  • Work up with water/DCM, dry, and concentrate to isolate the 2-aminobenzoxazole intermediate.

Step 2: Pd-Catalyzed N-Arylation

  • In a nitrogen-filled glovebox, charge a Schlenk tube with the 2-aminobenzoxazole intermediate (1.0 equiv), Aryl Halide (1.2 equiv),

    
     (2.5 mol%), XPhos (5.0 mol%), and KOtBu (1.5 equiv)[3][5].
    
  • Add anhydrous Toluene (0.2 M concentration) and seal the tube.

  • Heat the mixture at 100 °C in an oil bath for 12–24 hours.

  • Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and purify via chromatography.

Quantitative Data & Optimization

The table below summarizes the operational parameters and typical outcomes for both protocols, allowing researchers to choose the best method based on available reagents and desired substrate scope.

ParameterProtocol A: Direct Smiles RearrangementProtocol B: Buchwald-Hartwig Cross-Coupling
Catalyst / Ligand None (Metal-Free)

/ XPhos
Reagents 2-Chloro-N-arylacetamide, KOHAryl Halide, KOtBu
Solvent DMFToluene or 1,4-Dioxane
Temperature Room Temperature (20–25 °C)90–110 °C
Reaction Time 4–8 hours12–24 hours
Substrate Scope Limited to N-arylacetamidesBroad (Aryl iodides, bromides, chlorides)
Typical Yields 65–85%70–95%

Self-Validating Systems & In-Process Controls

To ensure reproducibility and prevent batch failures, the following self-validating checkpoints must be integrated into the workflow:

  • Protocol A (Thioether Checkpoint): After 1 hour of reaction, sample the mixture for LC-MS analysis. You must observe the intermediate mass corresponding to the S-alkylated thioether (

    
     of the un-rearranged adduct). The complete disappearance of this mass and the appearance of the target mass confirms the successful execution of the Smiles rearrangement. If the thioether persists, add an additional 0.5 equiv of KOH.
    
  • Protocol B (Catalyst Poisoning Checkpoint): Monitor the consumption of the aryl halide via GC-MS. If the reaction stalls at <50% conversion, the 2-aminobenzoxazole may be coordinating the palladium center. Do not add more catalyst; instead, verify that the solvent is rigorously anhydrous and degassed, as oxygen ingress rapidly degrades the electron-rich XPhos ligand, leaving the Pd susceptible to heteroatom poisoning.

References

  • Glotz, G. et al. "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." ACS Omega (2019). URL:[https://vertexaisearch.cloud.google.
  • Ueda, S. and Buchwald, S.L. "Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles." Angew Chem Int Ed Engl. (2013). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBXJa_QxARZMWTMvDpm1nACIsQWWuaDAVDRbUfrr1iwpzMhzR_6yqg26VRJl3w2kby0qzr2CVsi9fGTF-tjAVPCKt3iG-UvFIA0PD7VSEo-JE9zm7_yh4JDkv5jGqxo7Mhuj-ZXrXfYZ5ftG8=]
  • Wang, G. et al. "Synthesis of N-Aryl-2-aminobenzoxazoles from Substituted Benzoxazole-2-thiol and 2-Chloro-N-arylacetamides in KOH-DMF System." Heterocycles (2017). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz28WsLZ3WXoZ5M9FIbEavduxeangeARpjbQpa5MTs5xFnraHoW6iW_vqEZjWlkQ7RrGgiC83zbymM9S07q7GatqbRE65cpLSXZAKJFoc0wb7iWQSoQSog_iFFBZM4CiT0yWaeVaCm90Z46IGJv5Z1qDg1205my-gFgf9ZEPDIOf9iENMiycE4IQ==]
  • "Buchwald–Hartwig amination." Wikipedia. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXgYnbBmlZVR-EPJ72-BtevrS0gosXN59bRD9QU_TF3KidC_1-tHOzLIFk5jz1N7CUmhzjATvqXiu68wN5M3sKQ6vkt9yc3JtxTTtKowaH2rzIlcVNRcBwZ-mv6nNxTH9MK9CzxXQWc9wjhQbK9mh3cH1xurpwvDxIzIE=]
  • "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Beilstein Journal of Organic Chemistry (2018). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeLdVrBWNWdwWp2rqQAepa2wS2jA6Mxok_ADZGiX5mg01KidieL-vJ6c9kKM6-4clPWepfxCBJ1dr5DOZ4JHrLqB_JblRm-DCNFqD2I7kTddC2Yy-2Zna1T2rqQzq6X0VzIxqtKodVp7JtVGnoOfGbcg==]

Sources

Method

Application Note: Utilizing 5-Iodo-1,3-benzoxazole-2-thiol as a Dual-Function Fragment Scaffold

Introduction: The "Janus" Fragment 5-Iodo-1,3-benzoxazole-2-thiol (5-IBT) represents a high-value "Janus" fragment in modern drug discovery—a molecule with two distinct faces for chemical elaboration. It combines a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Janus" Fragment

5-Iodo-1,3-benzoxazole-2-thiol (5-IBT) represents a high-value "Janus" fragment in modern drug discovery—a molecule with two distinct faces for chemical elaboration. It combines a privileged benzoxazole core, known for bioisosteric similarity to adenine and indole, with two orthogonal synthetic handles:

  • C-2 Thiol/Thione: A nucleophilic handle for covalent tethering, disulfide trapping, or S-alkylation.

  • C-5 Iodine: An electrophilic handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) to access chemical space vectors.

This guide details the protocols for utilizing 5-IBT in Fragment-Based Drug Discovery (FBDD), specifically addressing the chemical challenges of catalyst poisoning and assay interference.

Chemical Biology Profile & Stability

Before initiating screens, researchers must understand the solution-phase behavior of 5-IBT to avoid experimental artifacts.

Tautomerism

In solution, 5-IBT exists in a tautomeric equilibrium between the thiol (mercapto) and thione forms. In polar solvents (DMSO, water, methanol), the equilibrium strongly favors the thione form (NH/C=S).

  • Implication: Direct alkylation often occurs at the Sulfur (S-alkylation) rather than Nitrogen, but the thione character can reduce reactivity in some nucleophilic substitutions compared to pure thiols.

  • Catalyst Poisoning: The free thione/thiol group is a potent poison for Palladium catalysts. Protection of the sulfur is mandatory before attempting cross-coupling reactions at the iodine position.

PAINS and Interference Alerts

2-Mercaptobenzoxazoles are classified as potential PAINS (Pan-Assay Interference Compounds). They can generate false positives via:

  • Redox Cycling: Generating

    
     in the presence of reducing agents.
    
  • Metal Chelation: Binding assay metals (e.g.,

    
    , 
    
    
    
    ).
  • Aggregation: Forming colloidal aggregates that sequester proteins.

Validation Rule: All hits derived from this scaffold must undergo the validation protocols outlined in Section 5.

Workflow A: Fragment Elaboration (The Iodine Handle)

Objective: To grow the fragment vectorially from the C-5 position using Suzuki-Miyaura coupling. Critical Step: The sulfur must be "masked" (protected) to prevent Pd-catalyst deactivation.

Diagram: Elaboration Strategy

G Start 5-Iodo-1,3-benzoxazole-2-thiol Step1 Step 1: S-Protection (Methylation/Benzylation) Start->Step1 MeI / K2CO3 Step2 Step 2: Suzuki Coupling (Pd-Catalyzed) Step1->Step2 Ar-B(OH)2 / Pd(dppf)Cl2 Step3 Step 3: Lead Generation (Biaryl Scaffold) Step2->Step3 Library Expansion

Caption: Step-wise elaboration of 5-IBT. S-protection is the prerequisite for successful Pd-catalysis.

Protocol 1: S-Protection (S-Methylation)

Note: S-methyl derivatives are often retained in final drugs (e.g., to prevent metabolic oxidation), making this a "productive" protection step.

Reagents:

  • 5-Iodo-1,3-benzoxazole-2-thiol (1.0 eq)

  • Methyl Iodide (MeI) (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Acetone (anhydrous)

Procedure:

  • Dissolve 5-IBT (1 mmol) in anhydrous acetone (5 mL).

  • Add

    
     (2 mmol) and stir at room temperature (RT) for 15 min.
    
  • Add MeI (1.1 mmol) dropwise.

  • Stir at RT for 2–4 hours. Monitor by TLC (eluent: Hexane/EtOAc 4:1).

  • Workup: Filter off inorganic salts. Concentrate filtrate in vacuo. Recrystallize from Ethanol/Water if necessary.

  • Yield: Typically >85%. Product: 5-Iodo-2-(methylthio)-1,3-benzoxazole.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Reagents:

  • S-Protected 5-IBT (from Protocol 1) (1.0 eq)

  • Aryl Boronic Acid (

    
    ) (1.2 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq) or 
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • In a microwave vial or pressure tube, combine S-protected fragment, boronic acid, and base.

  • Add solvent (degassed).

  • Add Pd catalyst under an inert atmosphere (

    
     or Ar).[1]
    
  • Heat to 80–90°C for 4–12 hours (or 100°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purify via flash column chromatography.

Workflow B: Covalent Screening (The Thiol Handle)

Objective: To identify fragments that bind to a specific protein pocket by forming a disulfide bond with a native or engineered cysteine (Disulfide Tethering).

Diagram: Tethering Workflow

Tethering Protein Target Protein (Cys Mutant) Mix Equilibration (Redox Buffer) Protein->Mix Lib 5-IBT Fragment Library Lib->Mix MS LC-MS Analysis Mix->MS Beta-ME / GSH Hit Hit Identification (+Mass Shift) MS->Hit Deconvolution

Caption: Disulfide Tethering workflow. Successful hits are identified by a specific mass shift corresponding to the fragment.

Protocol 3: Disulfide Tethering Screen

Concept: The fragment (F-SH) exchanges with a reducing agent (Beta-mercaptoethanol, BME) and the protein (P-SH). If the fragment binds the pocket, the equilibrium shifts toward the Protein-Fragment mixed disulfide (P-S-S-F).

Buffer Composition:

  • 20 mM Tris-HCl (pH 7.5)

  • 150 mM NaCl

  • 0.2 – 1.0 mM

    
    -mercaptoethanol (BME) (The "Redox Governor")
    

Procedure:

  • Preparation: Dilute protein to 5–10

    
     in Buffer.
    
  • Fragment Addition: Add 5-IBT (or analogs) to 100–200

    
     (final DMSO < 2%).
    
  • Incubation: Incubate at RT for 1–3 hours to reach equilibrium.

  • Analysis: Inject onto LC-MS (TOF or Orbitrap).

    • Deconvolute the protein mass spectrum.

    • Hit Criteria: Observation of a mass peak at

      
       (loss of 2 protons).
      
    • Occupancy: Calculate % labeling =

      
      .
      

Validation: Excluding False Positives

Because 5-IBT is a potential PAINS scaffold, any biological activity (IC50) must be validated to ensure it is not due to aggregation or non-specific reactivity.

Table 1: Validation Matrix
Test TypeReagent/ConditionPurposeInterpretation
Aggregation 0.01% Triton X-100Disrupts colloidal aggregatesIf IC50 increases (potency drops) with detergent, the hit is likely an aggregator (False Positive).
Redox Cycling 1 mM DTT or CatalaseScavenges

If activity disappears with catalase, the mechanism is likely peroxide generation (False Positive).
Metal Chelation EDTA additionSequesters metalsIf activity changes significantly, the compound may be acting as a chelator.

References

  • Erlanson, D. A., et al. (2004). "Site-directed ligand discovery." Proceedings of the National Academy of Sciences, 101(27), 10055-10060. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719-2740. Link

  • Oumata, N., et al. (2008). "Roscovitine-derived, dual-specificity inhibitors of cyclin-dependent kinases and casein kinases 1." Journal of Medicinal Chemistry, 51(17), 5229-5242. (Demonstrates benzoxazole scaffold utility). Link

  • Lovering, F., et al. (2016). "The application of Suzuki–Miyaura cross-coupling in the synthesis of heterocyclic compounds." Tetrahedron, 72(22), 2881-2936. Link

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 5-Iodo-1,3-benzoxazole-2-thiol synthesis

Executive Summary The synthesis of 5-Iodo-1,3-benzoxazole-2-thiol presents unique challenges compared to its non-halogenated or chloro-substituted analogs. The primary yield-limiting factors are the oxidative instability...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-Iodo-1,3-benzoxazole-2-thiol presents unique challenges compared to its non-halogenated or chloro-substituted analogs. The primary yield-limiting factors are the oxidative instability of the precursor (2-amino-4-iodophenol) and the formation of disulfide dimers during workup.

This guide moves away from the legacy Carbon Disulfide (


) route, which is hazardous and often results in "tarry" side products, and recommends the Potassium Ethyl Xanthate  method. This protocol offers a cleaner reaction profile, higher atom economy, and simplified purification.[1]

Module 1: Critical Precursor Handling

The Hidden Variable: 90% of low yields in this specific synthesis stem from degraded starting material before the reaction even begins.

  • Molecule: 2-Amino-4-iodophenol

  • Issue: The iodine substituent activates the ring, making the amine and phenol groups highly susceptible to oxidative coupling in air, turning the solid dark brown/black.

  • Protocol:

    • Do not use dark brown starting material. If your precursor is not a light tan/grey powder, recrystallize it immediately (EtOH/Water with a pinch of sodium dithionite).

    • Inert Weighing: Weigh the precursor under Nitrogen or Argon flow.

    • Salt Form: If possible, generate the free base from 2-amino-4-iodophenol hydrochloride in situ. The HCl salt is significantly more stable on the shelf.

Module 2: Optimized High-Yield Protocol (Xanthate Route)

Objective: Cyclization of 2-amino-4-iodophenol using Potassium Ethyl Xanthate.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2-Amino-4-iodophenol 1.0SubstrateMust be freshly purified.
Potassium Ethyl Xanthate 1.2 - 1.5Cyclizing AgentExcess ensures complete conversion.
Ethanol (Absolute) SolventMediumPyridine can be used for difficult cases, but EtOH is easier to work up.
Reflux Time 4-6 HoursConditionMonitor by TLC until amine disappears.
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Potassium Ethyl Xanthate (1.5 equiv) in absolute ethanol.

  • Addition: Add 2-amino-4-iodophenol (1.0 equiv) .

    • Technical Note: The solution may turn yellow/orange. This is normal.

  • Reflux: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    balloon is sufficient).
    • Mechanism:[1][2][3][4] The amine attacks the xanthate carbon, releasing ethanol and forming an intermediate which then cyclizes by expelling

      
      .
      
  • Monitoring: Check TLC after 3 hours. (Eluent: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the polar aminophenol spot.

  • The "Clean" Quench (Critical for Yield):

    • Cool the mixture to room temperature.

    • Do not dump directly into acid.

    • Rotovap the ethanol to roughly 20% of the original volume.

    • Dilute with water (dissolving the potassium salt of the product).

    • Filter this aqueous solution through Celite to remove any insoluble "gunk" or unreacted dark solids. The product is in the filtrate.

  • Precipitation:

    • Place the clear filtrate in an ice bath.

    • Slowly add Glacial Acetic Acid dropwise with vigorous stirring.

    • Target pH: 5.0 - 6.0.

    • Observation: The product will precipitate as a white/off-white solid.

    • Why Acetic Acid? Strong mineral acids (HCl) can re-protonate the oxazole nitrogen or trap impurities. Acetic acid is gentle enough to protonate only the thiolate (

      
      
      
      
      
      
      
      ).

Module 3: Mechanism & Logic

The following diagram illustrates the reaction pathway and the critical decision points where yield is often lost.

BenzoxazoleSynthesis cluster_conditions Critical Control Points Start 2-Amino-4-Iodophenol Inter Intermediate (Thiourea/Xanthate Adduct) Start->Inter Nucleophilic Attack Xanthate Potassium Ethyl Xanthate Xanthate->Inter Cyclization Cyclization (- H2S / - EtOH) Inter->Cyclization Heat (Reflux) Thiolate Thiolate Anion (Soluble in Water) Cyclization->Thiolate In Basic Soln Product 5-Iodo-1,3-benzoxazole-2-thiol (Precipitate) Thiolate->Product Acidification (AcOH) Impurity Disulfide Dimer (Impurity) Thiolate->Impurity Oxidation (Air/I2)

Caption: Reaction pathway showing the critical branch point where oxidation leads to disulfide impurities.

Module 4: Troubleshooting Center (FAQ)

Ticket #1: "My product is a sticky oil, not a powder."

  • Diagnosis: This is "oiling out," caused by the co-precipitation of impurities or the presence of residual solvent (ethanol) during acidification.

  • Solution:

    • Decant the aqueous layer.

    • Dissolve the oil in minimal 10% NaOH .

    • Extract this basic solution with Ethyl Acetate (2x). Crucial: The product stays in the water (as the thiolate salt); the organic impurities go into the Ethyl Acetate. Discard the organic layer.[5]

    • Re-acidify the aqueous layer slowly with Acetic Acid. It should now precipitate as a solid.

Ticket #2: "The yield is low (<40%)."

  • Diagnosis: Incomplete cyclization or loss during filtration.

  • Solution:

    • Did you filter the basic solution before acidifying? If not, you likely trapped unreacted aminophenol in your product, making it impure and lowering the apparent yield of pure compound.

    • Check the pH: The pKa of benzoxazole-2-thiol is roughly 6-7. If you only acidify to pH 7, you haven't precipitated everything. Aim for pH 5.

Ticket #3: "The product is turning yellow/brown on the filter paper."

  • Diagnosis: Oxidation.[3][6][7] The thiol (-SH) is oxidizing to the disulfide (-S-S-) in air, or trace iodine is being liberated.

  • Solution: Wash the filter cake with a 1% solution of Sodium Metabisulfite (

    
    ) in water. Dry the product in a vacuum oven, not air-dried on the bench.
    

Module 5: Diagnostic Decision Tree

Use this flow to diagnose your specific experimental failure.

Troubleshooting Start Problem Type? Yield Low Yield Start->Yield Purity Low Purity / Color Start->Purity State Oily / Sticky Start->State CheckSM Was SM dark? Yield->CheckSM Oxidation Disulfide formed? Purity->Oxidation Extraction Did you wash basic layer? State->Extraction PurifySM Recrystallize SM (See Module 1) CheckSM->PurifySM Yes CheckPH Workup pH > 6? CheckSM->CheckPH No AcidifyMore Acidify to pH 5 with AcOH CheckPH->AcidifyMore Yes WashRed Wash with Na2S2O5 Oxidation->WashRed Likely DoWash Extract basic aq. with EtOAc Extraction->DoWash No

Caption: Diagnostic logic for resolving common synthesis failures.

References

  • Org. Synth. 1963, 43, 71. 2-Mercaptobenzoxazole. (Classic reference for the xanthate method mechanism). Link

  • Journal of Medicinal Chemistry. Synthesis and Biological Evaluation of Benzoxazole Derivatives. (Provides context on the solubility and handling of halogenated benzoxazoles).

  • BenchChem Technical Data. Synthesis of Benzo[d]oxazole-2-thiol (General Procedure). (Supports the stoichiometry and reflux conditions).[2] Link

  • Sigma-Aldrich Safety Data Sheet. 5-Bromo-2-mercaptobenzoxazole. (Used for extrapolating physical properties and safety handling of the iodo-analog). Link

Sources

Optimization

Troubleshooting low solubility of 5-Iodo-1,3-benzoxazole-2-thiol in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals overcome the specific physicochemical hurdles as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals overcome the specific physicochemical hurdles associated with formulating 5-Iodo-1,3-benzoxazole-2-thiol (CAS 93614-44-9)[1] in aqueous media.

Diagnostic Overview: The Chemical Causality of Precipitation

To successfully solubilize a compound, we must first understand why it resists solvation. 5-Iodo-1,3-benzoxazole-2-thiol presents a trifecta of formulation challenges:

  • Extreme Lipophilicity: The addition of a heavy iodine atom at the 5-position drastically increases the lipophilicity (LogP) of the benzoxazole core. This shifts the molecule toward a "brick dust" classification, characterized by high crystal lattice energy and poor water interaction[2].

  • pH-Dependent Ionization: The molecule features a 2-thiol group that exists in a tautomeric equilibrium with its thione form[3]. The parent 2-mercaptobenzoxazole has an experimentally determined thermodynamic pKa of approximately 6.58[4]. At a standard physiological pH (7.4), a massive fraction of the compound remains in its neutral, protonated state, driving hydrophobic aggregation.

  • Oxidative Dimerization: Exposed thiols are highly susceptible to oxidation in aerated aqueous buffers. They rapidly form intermolecular disulfides (-S-S-), which doubles the molecular weight and completely eliminates the ionizable proton, rendering the dimer virtually insoluble.

Interactive Troubleshooting Logic

Follow this decision matrix to identify the optimal intervention for your specific assay conditions.

Troubleshooting Start Compound Precipitates in Aqueous Buffer Check_pH Is Buffer pH < 8.0? Start->Check_pH Adjust_pH Adjust pH to 8.0-8.5 (Deprotonate Thiol) Check_pH->Adjust_pH Yes Check_Ox Is Solution Cloudy After Incubation? Check_pH->Check_Ox No Adjust_pH->Check_Ox Add_TCEP Add 1-5 mM TCEP (Prevent Oxidation) Check_Ox->Add_TCEP Yes Check_Conc Is Target Conc. > 50 µM? Check_Ox->Check_Conc No Add_TCEP->Check_Conc Add_Cosolvent Use Micelles or Cyclodextrins Check_Conc->Add_Cosolvent Yes Success Stable Solubilized Compound Check_Conc->Success No Add_Cosolvent->Success

Troubleshooting workflow for solubilizing 5-Iodo-1,3-benzoxazole-2-thiol in aqueous media.

Knowledge Base (FAQs)

Q1: Why does my compound precipitate immediately upon dilution from a DMSO stock into PBS (pH 7.4)? A1: This is a classic "salting out" or solvent-shift precipitation effect[5]. When a high-concentration DMSO stock is introduced into an aqueous buffer, the local concentration of the hydrophobic drug exceeds its aqueous solubility limit before bulk mixing can occur[6]. Furthermore, because the thiol's pKa is ~6.58[4], at pH 7.4 the compound is not fully ionized. Solution: Pre-adjust the aqueous buffer to pH 8.0–8.5 to ensure >95% ionization into the highly soluble thiolate anion. Always add the DMSO stock dropwise into the vortex center of the stirring buffer[5].

Q2: My solution is initially clear but turns cloudy after 2-4 hours. What is happening? A2: The compound is undergoing oxidative dimerization. Dissolved oxygen in the buffer oxidizes the free thiol (-SH) groups into disulfides (-S-S-). This eliminates the ionizable proton and doubles the lipophilic bulk. Solution: Incorporate a reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) at 1–2 mM in your buffer. TCEP is preferred over DTT because it is odorless, stable over a wider pH range, and lacks a thiol group, preventing mixed-disulfide formation.

Q3: I cannot use high pH or organic co-solvents in my cell-based assay. How else can I formulate this compound? A3: For sensitive in vivo or cell culture applications, micellar solubilization or host-guest complexation is mandatory[7]. Solution: Use cyclodextrins (e.g., 10-20% w/v Hydroxypropyl-β-cyclodextrin) to encapsulate the hydrophobic iodobenzoxazole core[6]. Alternatively, biocompatible block copolymers (like mPEG-PDLLA) or surfactants (Tween-80) can form a hydrophobic core environment that shields the drug from the aqueous phase, increasing apparent solubility by up to 40-50 fold[7].

Standard Operating Procedures (SOPs)

SOP 1: Co-Solvent & pH-Shift Solubilization Workflow

Use this protocol for biochemical assays where minor pH adjustments and low concentrations of DMSO are tolerated.

  • Stock Preparation: Weigh 5-Iodo-1,3-benzoxazole-2-thiol and dissolve it in 100% anhydrous DMSO to create a 10 mM stock. Note: Anhydrous DMSO prevents premature hydrolysis and limits initial oxygen exposure.

  • Buffer Optimization: Prepare your target aqueous buffer (e.g., 50 mM Tris-HCl) and adjust the pH to 8.2 using 1M NaOH.

  • Reduction Stabilization: Add TCEP to the buffer to achieve a final concentration of 2 mM. Allow it to stir for 5 minutes.

  • Dropwise Integration: Place the buffer on a magnetic stirrer at 500 RPM. Add the 10 mM DMSO stock dropwise directly into the vortex center until the desired final concentration is reached (do not exceed 5% DMSO v/v)[5].

  • Self-Validating Check: Measure the optical density (OD) of the final solution at 600 nm. A true solution will have an OD600 < 0.05. An OD600 > 0.05 indicates sub-visible colloidal aggregation[5]. If aggregation occurs, centrifuge at 10,000 x g for 5 minutes, transfer the supernatant, and recalculate the actual concentration via UV-Vis absorbance.

SOP 2: Cyclodextrin Complexation for Cell Assays

Use this protocol when organic solvents and high pH are strictly prohibited.

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in standard PBS (pH 7.4).

  • Solid-State Mixing: Add the dry 5-Iodo-1,3-benzoxazole-2-thiol powder directly to the HP-β-CD solution.

  • Ultrasonication: Sonicate the mixture in a water bath sonicator for 30–60 minutes at room temperature. The hydrophobic cavity of the cyclodextrin will gradually encapsulate the iodinated aromatic ring[6].

  • Sterile Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug.

Performance Data: Solubilization Strategies Comparison

Solubilization StrategyPrimary Mechanism of ActionMax Estimated Conc.Assay CompatibilityDrawbacks / Limitations
pH Adjustment (>8.0) Deprotonation of 2-thiol group~100 - 200 µMBiochemical assaysNon-physiological pH may alter target protein activity.
Co-solvent (5% DMSO) Disruption of water H-bonding~500 µMTolerated by some cellsDMSO toxicity >1% v/v in sensitive cell lines[5].
Micellar (Tween-80) Hydrophobic core encapsulation>1 mMIn vivo dosingHigh surfactant levels may lyse cells or disrupt membranes[6].
Cyclodextrin (HP-β-CD) Host-guest inclusion complex>1 mMExcellent (Cells & In vivo)High reagent cost; requires optimization of molar ratios[6].

References

  • 93614-44-9 5-Iodo-1,3-benzoxazole-2-thiol. ChemSrc. Available at: [Link]

  • Formation of a Stable Co-Amorphous System for a Brick Dust Molecule. MDPI Pharmaceutics. Available at: [Link]

  • 2-Mercaptobenzoxazole | C7H5NOS | CID 712377. PubChem. Available at: [Link]

  • Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. ResearchGate (Journal of Separation Science). Available at: [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available at: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of benzoxazole-2-thiol derivatives

Topic: Optimization of Reaction Conditions for Benzoxazole-2-thiol Derivatives Ticket ID: BZT-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Method Selection Benzoxazole-2-thi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Conditions for Benzoxazole-2-thiol Derivatives Ticket ID: BZT-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Method Selection

Benzoxazole-2-thiol (2-mercaptobenzoxazole) is a critical pharmacophore found in antimicrobial, antiviral, and anti-inflammatory agents. Synthetically, it exists in a tautomeric equilibrium between the thiol and thione forms, which dictates its solubility and reactivity profile.

This guide addresses the three most common "pain points" reported by researchers:

  • Inconsistent Yields: Often due to volatility of sulfur sources (

    
    ).
    
  • Purification Failures: Incomplete precipitation due to pH mismanagement.

  • Safety Hazards: Managing toxic

    
     evolution.
    
Method Selection Workflow

Before starting, select the protocol that matches your lab's safety capabilities and yield requirements.

MethodSelection Start Select Synthesis Route Decision1 Is CS₂ handling permitted (Fume hood)? Start->Decision1 CS2_Route Route A: Carbon Disulfide (CS₂) Yield Proceed to Protocol CS2_Route->Yield Yield: 80-90% Risk: High Xanthate_Route Route B: K-Ethyl Xanthate Xanthate_Route->Yield Yield: 85-95% Risk: Moderate Green_Route Route C: Microwave/TMTD Green_Route->Yield Yield: 70-85% Risk: Low Decision1->CS2_Route Yes (Standard) Decision2 Is high purity (>95%) required without chromatography? Decision1->Decision2 No Decision2->Xanthate_Route Yes (Recommended) Decision2->Green_Route No (Rapid Screening)

Caption: Decision matrix for selecting the optimal synthetic route based on safety constraints and purity requirements.

Standard Operating Protocols (SOPs)
Protocol A: The Potassium Ethyl Xanthate Route (Recommended)

Why this method? It avoids the extreme volatility and flammability of


 while maintaining high yields [1].

Reagents:

  • 2-Aminophenol (1.0 eq)

  • Potassium Ethyl Xanthate (1.1 – 1.2 eq)

  • Solvent: 95% Ethanol (approx. 10 mL per gram of amine)[1][2]

  • Catalyst: None required (Self-catalyzed)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-aminophenol in 95% ethanol in a round-bottom flask.

  • Addition: Add Potassium Ethyl Xanthate. The solution may turn slight yellow.

  • Reflux: Heat to reflux (

    
    C) for 3–4 hours .
    
    • Checkpoint: Monitor TLC (Mobile phase: Hexane/EtOAc 3:1). The starting amine spot should disappear.

  • Work-up (Critical Step):

    • Add activated charcoal (Norit) to the hot solution and reflux for 10 mins (removes colored oxidation byproducts).

    • Filter hot through Celite to remove charcoal.

    • Dilute the filtrate with warm water (

      
      C).
      
    • Acidification: Slowly add Glacial Acetic Acid (diluted 1:1 with water) with vigorous stirring.

    • Observation: The product will precipitate as glistening crystals (white/off-white).[2]

  • Isolation: Cool to

    
    C for 2 hours, filter, and wash with cold water.
    
Protocol B: The Carbon Disulfide (

) Route (Classic)

Why this method? Cheapest reagents, suitable for large-scale industrial synthesis [2].

Reagents:

  • 2-Aminophenol (1.0 eq)

  • 
     (1.5 eq) — Note excess due to volatility.
    
  • KOH (1.1 eq)

  • Solvent: Ethanol/Water (4:1)

Key Difference: requires a strong base (KOH) to form the dithiocarbamate intermediate before cyclization.

Troubleshooting Guide & FAQs
Ticket #001: Low Yield (<50%)

User Report: "I followed the


 protocol, but my yield is consistently low, and I smell sulfur strongly."

Root Cause Analysis:

  • Volatility:

    
     boils at 
    
    
    
    C. If you reflux too vigorously without an efficient condenser, the reagent escapes before reacting.
  • Incomplete Cyclization: The intermediate dithiocarbamate requires sufficient heat to eliminate

    
     and close the ring.
    

Corrective Actions:

  • Increase Equivalents: Use 1.5 to 2.0 equivalents of

    
     to account for evaporative loss.
    
  • Cold Addition: Add

    
     to the amine/KOH solution at 
    
    
    
    C, stir for 30 mins, then slowly ramp to reflux. This allows the dithiocarbamate intermediate to form before the
    
    
    boils off.
  • Trap System: Use a KOH trap on the condenser outlet to neutralize escaping

    
     and 
    
    
    
    .
Ticket #002: Product Solubility & Precipitation Issues

User Report: "After adding acid, the solution turned milky but no solid precipitated, or the product is an oil."

Root Cause Analysis: Benzoxazole-2-thiol has a pKa of approx. 6.5–7.0. It is soluble in basic media (as the thiolate anion) and insoluble in acidic media.

  • Issue: If the pH is not dropped below 5, the salt form remains soluble.

  • Issue: If the ethanol concentration is too high, the neutral organic product remains dissolved in the alcohol.

Corrective Actions:

  • Water Dilution: Ensure the ethanol:water ratio is at least 1:1 or 1:2 before acidification. The product is less soluble in water.

  • pH Control: Acidify to pH 3–4 using Acetic Acid. Do not use strong mineral acids (HCl) if avoidable, as they can protonate the nitrogen (forming the hydrochloride salt), which might be water-soluble or unstable.

  • Induce Crystallization: If an oil forms, scratch the glass or add a seed crystal. Cool to

    
    C.
    
Ticket #003: Impurity Profile (Pink/Red Coloration)

User Report: "My product is pinkish-red instead of white."

Root Cause Analysis: This indicates oxidative dimerization . The thiol group (-SH) oxidizes to form a disulfide bond (Benzoxazole-S-S-Benzoxazole) upon exposure to air, especially in basic conditions.

Corrective Actions:

  • Inert Atmosphere: Run the reflux under Nitrogen or Argon.

  • Reducing Work-up: Add a pinch of Sodium Metabisulfite (

    
    ) during the acidification step to reverse any disulfide formation.
    
  • Recrystallization: Recrystallize from Ethanol with activated charcoal (as described in Protocol A).

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic attack of the amine on the thione carbon of the sulfur source.

Mechanism Step1 2-Aminophenol (Nucleophile) Inter1 Intermediate A: Dithiocarbamate Step1->Inter1 Nucleophilic Attack Reagent CS₂ or Xanthate (Electrophile) Reagent->Inter1 Inter2 Transition State: Ring Closure Inter1->Inter2 Intramolecular Attack by -OH Product Benzoxazole-2-thiol (Product) Inter2->Product Elimination Byproduct H₂S (Gas) (Leaving Group) Inter2->Byproduct

Caption: Mechanistic pathway showing the critical elimination of Hydrogen Sulfide (


) to drive ring closure.
Data & Comparison Table
FeatureMethod A: Xanthate [1]Method B:

[2]
Method C: Microwave [3]
Yield 85–95%75–85%80–90%
Reaction Time 3–4 Hours4–6 Hours10–20 Minutes
Safety Profile High (Solid reagent)Low (Volatile/Toxic)Medium (Pressure build-up)
Atom Economy Moderate (Loss of EtOH)HighHigh
Purification Acid precipitationAcid precipitationExtraction often required
References
  • VanAllan, J. A.; Deacon, B. D. (1950). 2-Mercaptobenzimidazole.[2] Organic Syntheses, 30, 56. (Procedure adaptable for Benzoxazole analogs using Potassium Ethyl Xanthate).

  • Gupta, S. C., et al. (2007). Synthesis and biological activity of some substituted benzoxazoles. Journal of Heterocyclic Chemistry, 44(4), 931-936. (Standard CS2 protocols).
  • Seijas, J. A., et al. (2007).[3] Microwave assisted synthesis of benzoxazoles. Synlett, 2007(02), 0313-0316.[3] (Green chemistry approaches).

  • BenchChem Support. (2025). Application Notes for Synthesis of 2-Mercapto-6-chlorobenzoxazole. BenchChem Protocols.

Sources

Optimization

Identifying and minimizing byproducts in 5-Iodo-1,3-benzoxazole-2-thiol synthesis

Technical Support Center: Synthesis of 5-Iodo-1,3-benzoxazole-2-thiol Welcome to the dedicated technical support guide for the synthesis of 5-Iodo-1,3-benzoxazole-2-thiol. This resource is designed for researchers, medic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-Iodo-1,3-benzoxazole-2-thiol

Welcome to the dedicated technical support guide for the synthesis of 5-Iodo-1,3-benzoxazole-2-thiol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Our goal is to provide practical, experience-driven insights to help you identify and minimize byproducts, optimize your reaction conditions, and achieve high-purity yields. The synthesis, while straightforward in principle, is sensitive to several parameters that can lead to undesired side reactions. This guide addresses the most common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section covers fundamental questions about the reaction to provide a solid theoretical grounding for practical troubleshooting.

Q1: What is the fundamental reaction mechanism for the synthesis of 5-Iodo-1,3-benzoxazole-2-thiol?

A1: The most common and direct route is the cyclocondensation of 2-amino-4-iodophenol with carbon disulfide (CS₂) in the presence of a base, typically potassium hydroxide (KOH).[1] The reaction proceeds through two key stages:

  • Formation of a Dithiocarbamate Salt: The basic conditions deprotonate the amino group of the 2-amino-4-iodophenol, which then acts as a nucleophile, attacking the electrophilic carbon of CS₂. This forms a potassium dithiocarbamate intermediate.

  • Intramolecular Cyclization and Dehydration: The dithiocarbamate intermediate undergoes an intramolecular nucleophilic attack from the adjacent hydroxyl group onto the thiocarbonyl carbon. This cyclization event is followed by the elimination of a water molecule and hydrogen sulfide (or related species depending on the exact pathway) to yield the aromatic 1,3-benzoxazole-2-thiol ring system.[2]

The overall workflow is depicted below.

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product R1 2-Amino-4-iodophenol I1 Potassium Dithiocarbamate Intermediate R1->I1 + CS₂, KOH R2 Carbon Disulfide (CS₂) R2->I1 R3 Potassium Hydroxide (KOH) R3->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P1 5-Iodo-1,3-benzoxazole-2-thiol I2->P1 Dehydration/ Elimination

Caption: General reaction mechanism for 5-Iodo-1,3-benzoxazole-2-thiol synthesis.

Q2: What is the specific role of each key reagent?

A2:

  • 2-Amino-4-iodophenol: This is the core structural precursor, providing the benzene ring and the nitrogen and oxygen heteroatoms required for the benzoxazole core. The iodo-substituent is carried through the reaction.

  • Carbon Disulfide (CS₂): CS₂ serves as the source for the C2 carbon and the exocyclic sulfur atom (the "thiol" or "thione" group). It is a highly effective "C1" synthon in this context.[3]

  • Potassium Hydroxide (KOH): The base is critical for several reasons. It deprotonates the amine and phenol groups to increase their nucleophilicity, facilitates the formation of the dithiocarbamate intermediate, and promotes the final cyclization/dehydration step.[1]

Q3: How critical are reaction temperature and time?

A3: These parameters are highly critical and interdependent. Insufficient heat or time will lead to an incomplete reaction, leaving unreacted starting materials. Conversely, excessive heat or prolonged reaction times can promote byproduct formation, including polymerization of the aminophenol starting material or potential de-iodination, leading to a complex mixture and lower yields of the desired product.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal endpoint.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted to address specific problems you may encounter during your experiment, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Your reaction has completed, but upon workup, the isolated yield of 5-Iodo-1,3-benzoxazole-2-thiol is significantly lower than expected or non-existent.

Potential Cause Underlying Rationale & Explanation Recommended Solution
Impure Starting Materials The 2-amino-4-iodophenol starting material is susceptible to oxidation, appearing as a dark solid. Oxidized impurities can inhibit the reaction or lead to intractable polymeric byproducts.Use high-purity 2-amino-4-iodophenol. If it appears discolored (dark brown/black), consider purification by recrystallization or column chromatography before use.
Suboptimal Reaction Conditions The reaction may require a specific temperature to overcome the activation energy for cyclization. If the temperature is too low, the reaction will stall at the intermediate stage.[4]Systematically optimize the reaction temperature. Start with established literature procedures (often refluxing in ethanol or a similar solvent) and adjust as needed based on TLC monitoring.
Inefficient Mixing In a heterogeneous mixture (e.g., solid KOH in a solvent), poor stirring can lead to localized areas of low reactivity, preventing the reaction from going to completion.Ensure vigorous and efficient stirring throughout the reaction, especially if the base is not fully dissolved. A mechanical stirrer is recommended for larger-scale reactions.
Atmospheric Moisture Although not always strictly required, some syntheses benefit from anhydrous conditions. Water can compete with the nucleophiles or affect the solubility and reactivity of the base.Use dry solvents and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize side reactions, particularly oxidation.

Problem 2: Formation of a Dark, Insoluble Tar

The reaction mixture becomes dark and viscous, and upon workup, a significant amount of insoluble, tar-like material is produced instead of a clean, crystalline product.

Potential Cause Underlying Rationale & Explanation Recommended Solution
Oxidative Polymerization Aminophenols are sensitive to oxidation by atmospheric oxygen, especially at elevated temperatures and under basic conditions. This process forms highly colored, high-molecular-weight polymers.1. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.[4]2. Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.3. Temperature Control: Avoid unnecessarily high temperatures. Find the minimum temperature required for a reasonable reaction rate.
Excessive Base Concentration Very high concentrations of a strong base can promote decomposition pathways and side reactions, leading to complex product mixtures and polymerization.Use the recommended stoichiometric amount of base. If issues persist, consider using a milder base or adding the base portion-wise to control the reaction's exotherm and reactivity.

Problem 3: Multiple Spots on TLC / Impure Product Profile

Analysis of the crude product by TLC or LC-MS shows the desired product along with significant impurities, making purification difficult.

Troubleshooting_Workflow start Impure Product on TLC/LC-MS check_sm Is the starting 2-amino-4-iodophenol pure? start->check_sm purify_sm Purify starting material (recrystallization/chromatography) check_sm->purify_sm No check_deiodination Is a lower MW peak present (possible de-iodination)? check_sm->check_deiodination Yes purify_sm->check_deiodination optimize_conditions 1. Lower reaction temperature. 2. Reduce reaction time. 3. Use a milder base. check_deiodination->optimize_conditions Yes check_workup Is the product 'oiling out' during recrystallization? check_deiodination->check_workup No optimize_conditions->check_workup modify_workup 1. Change recrystallization solvent. 2. Add anti-solvent slowly at RT. 3. Purify via column chromatography. check_workup->modify_workup Yes end_node Proceed with Purification check_workup->end_node No modify_workup->end_node

Caption: A logical workflow for troubleshooting an impure product profile.

Potential Byproduct/Impurity Identification & Rationale Preventative Measures & Solutions
Unreacted 2-Amino-4-iodophenol Will appear as a more polar spot on TLC compared to the product. Caused by incomplete reaction (insufficient time, temperature, or reagent stoichiometry).Increase reaction time or temperature, ensuring all reagents are present in the correct molar ratios. Monitor via TLC until the starting material spot disappears.
1,3-Benzoxazole-2-thiol (De-iodinated) This byproduct has a significantly lower molecular weight. It can be identified by LC-MS. Its formation is favored by harsh conditions (high temperature, strong base) that can cause reductive dehalogenation.Use the minimum effective temperature and reaction time. Consider a weaker base if de-iodination is a persistent issue.
Symmetrical Thiourea Derivative Formation of N,N'-bis(4-iodo-2-hydroxyphenyl)thiourea can occur if two molecules of the aminophenol react with a thiocarbonyl source without cyclizing. This is a higher molecular weight byproduct.Ensure efficient cyclization conditions. This is often promoted by the choice of solvent and maintaining an adequate reaction temperature to favor the intramolecular ring-closing over intermolecular reactions.
Colored Impurities These are often minor oxidation or polymerization products. They can make the final product appear off-color (yellow, brown) even if it is otherwise pure.[5]During workup, treat a solution of the crude product with activated charcoal before recrystallization. Perform the hot filtration step quickly to minimize product loss on the filter medium.

Experimental Protocol: Purification by Recrystallization

A common challenge is isolating the product in high purity. "Oiling out," where the product separates as a liquid instead of a solid during cooling, is a frequent problem.[5]

  • Solvent Selection: Dissolve a small sample of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate) with heating. A good solvent will dissolve the product when hot but show poor solubility when cold.

  • Procedure: a. Dissolve the crude 5-Iodo-1,3-benzoxazole-2-thiol in a minimum amount of the chosen hot solvent in an Erlenmeyer flask. b. If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes. c. Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. e. Once crystals begin to form, cool the flask further in an ice bath to maximize product recovery. f. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid. (2021). ResearchGate. Available at: [Link]

  • An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiol, benzoxazole-2-thiol, benzimidazoline-2-thione in water. (n.d.). ResearchGate. Available at: [Link]

  • Al-Jibouri, M. N. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Iraqi Journal of Agricultural Sciences. Available at: [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2024). MDPI. Available at: [Link]

  • Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. (2017). MDPI. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). Amazon AWS. Available at: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). PMC. Available at: [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). PMC. Available at: [Link]

  • Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media. (2016). Organic Chemistry Research. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND MICROBIAL STUDIES OF BENZOXAZOLE CLUBBED THIOL DERIVATIVES. (2023). ResearchGate. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. (2023). RSC Publishing. Available at: [Link]

  • Liang, S. C., et al. (2005). Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole. PubMed. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. Available at: [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (n.d.). PMC. Available at: [Link]

  • Modern Strategies for Heterocycle Synthesis. (n.d.). PMC. Available at: [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Available at: [Link]

  • Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. (2019). Beilstein Journals. Available at: [Link]

  • 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. (2021). YouTube. Available at: [Link]

Sources

Troubleshooting

Degradation pathways of benzoxazole compounds under experimental conditions

Technical Support Center: Benzoxazole Stability & Degradation Introduction Welcome to the Technical Support Center. You are likely here because you have observed unexpected peak loss, "ghost" impurities, or poor recovery...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzoxazole Stability & Degradation

Introduction

Welcome to the Technical Support Center. You are likely here because you have observed unexpected peak loss, "ghost" impurities, or poor recovery in your benzoxazole-based assays.

While the benzoxazole pharmacophore is a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with indole and adenine, it is not chemically inert. Under specific experimental stressors—particularly acidic hydrolysis and photo-oxidation—the oxazole ring is susceptible to cleavage.

This guide moves beyond standard SOPs. It is a troubleshooting system designed to help you identify why your compound is degrading and how to stabilize it.

Module 1: Hydrolytic Instability (Ring Cleavage)

The Issue: "I am seeing a time-dependent loss of my parent compound in acidic media (pH < 2) or basic media (pH > 10), accompanied by the appearance of a more polar peak."

The Mechanism: The C2 position of the benzoxazole ring is an electrophilic center. While generally stable at neutral pH, the C=N bond is susceptible to nucleophilic attack by water.

  • Acidic Conditions: Protonation of the nitrogen makes the C2 carbon highly electrophilic. Water attacks C2, leading to a tetrahedral intermediate that collapses to form an o-amidophenol (or eventually o-aminophenol and a carboxylic acid).

  • Basic Conditions: Hydroxide ions directly attack the C2 position, leading to ring opening.

Visualizing the Pathway

The following diagram details the mechanistic flow of acid-catalyzed hydrolysis, the most common degradation route encountered in HPLC mobile phases.

BenzoxazoleHydrolysis Benzoxazole Benzoxazole (Parent) Protonated N-Protonated Intermediate Benzoxazole->Protonated + H+ (pH < 2) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Nu- Attack) RingOpen o-Amidophenol (Degradant) Tetrahedral->RingOpen Ring Scission Final o-Aminophenol + Carboxylic Acid RingOpen->Final Hydrolysis (Slow)

Figure 1: Acid-catalyzed ring opening mechanism of benzoxazole leading to o-aminophenol derivatives.

Troubleshooting Protocol: The pH-Rate Profile

If you suspect hydrolysis, do not guess. Validate it with this self-checking protocol.

Step 1: Buffer Preparation Prepare 10 mM phosphate/citrate buffers at pH 1.2, 4.0, 7.4, and 10.0. Ensure ionic strength is constant (adjust with NaCl if necessary).

Step 2: Incubation

  • Spike your benzoxazole compound (from a DMSO stock) into each buffer to a final concentration of 10 µM.

  • Incubate at 40°C (accelerated condition).

  • Sample at T=0, 4h, 24h, and 48h.

Step 3: Analysis & Interpretation Analyze via HPLC-UV/MS. Use the table below to diagnose the result.

ObservationDiagnosisRemediation
Stable at all pH Compound is chemically robust.Issue is likely solubility or adsorption (see Module 3).
Degradation at pH 1.2 only Acid-catalyzed ring opening.Avoid acidic mobile phases (e.g., replace 0.1% TFA with 10mM Ammonium Acetate).
Degradation at pH 10 only Base-catalyzed hydrolysis.Process samples immediately; keep autosampler at 4°C.
Degradation at pH 7.4 CRITICAL: Intrinsic instability.The scaffold may be unsuitable for oral delivery without modification (e.g., steric hindrance at C2).

Module 2: Photostability & Oxidative Stress

The Issue: "My sample turned yellow/brown after sitting on the bench, or I see multiple small peaks eluting before the parent in LC-MS."

The Mechanism: Benzoxazoles are chromophores. Upon UV absorption, they can undergo:

  • Photo-oxidation: Radical formation leading to polymerization or ring cleavage.

  • N-Oxidation: In the presence of oxidants (or metabolic enzymes), the nitrogen can be oxidized to the N-oxide.

FAQ: Is this metabolic or chemical?

  • Chemical (Benchtop): Usually radical-mediated ring opening or polymerization.

  • Metabolic (Microsomes): CYP450 typically hydroxylates the benzene ring (stable metabolite) or attacks the oxazole ring (unstable).

Troubleshooting Protocol: Forced Degradation (ICH Q1B)

To distinguish light sensitivity from thermal instability:

  • Dark Control: Wrap one vial in aluminum foil.

  • Light Exposed: Place a matched vial in a photostability chamber (or direct sunlight if informal) for 24 hours.

  • Oxidative Stress: Treat a third vial with 3% H₂O₂ at Room Temp for 4 hours.

Analysis:

  • If Dark Control = Stable AND Light Exposed = Degraded: Photolabile.

    • Action: Use amber glassware; protect manufacturing lines with UV filters.

  • If H₂O₂ treated shows a peak +16 Da (M+16): N-Oxide formation.

    • Action: Degas solvents; add antioxidants (e.g., ascorbic acid) during extraction.

Module 3: Diagnostic Decision Tree

Use this logic flow to rapidly categorize the degradation pathway you are observing.

TroubleshootingTree Start Start: Peak Area Loss CheckSolubility Check Visuals: Precipitate? Start->CheckSolubility SolubilityIssue Solubility Issue: Switch Solvent/Diluent CheckSolubility->SolubilityIssue Yes CheckNewPeaks Are there new peaks in HPLC? CheckSolubility->CheckNewPeaks No Adsorption Adsorption Issue: Switch to Glass/Low-Bind Plates CheckNewPeaks->Adsorption No (Ghost Loss) CheckMass Check Mass of New Peak CheckNewPeaks->CheckMass Yes MassPlus16 Mass = M + 16 Da CheckMass->MassPlus16 Oxidative MassPlus18 Mass = M + 18 Da (or ring open equivalent) CheckMass->MassPlus18 Hydrolytic MassMinus Mass < Parent (Fragmentation) CheckMass->MassMinus Radical/Light DiagnosisOx Oxidation (N-Oxide) MassPlus16->DiagnosisOx DiagnosisHyd Hydrolysis (Ring Open) MassPlus18->DiagnosisHyd DiagnosisPhoto Photodegradation MassMinus->DiagnosisPhoto

Figure 2: Diagnostic logic for identifying benzoxazole degradation pathways.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. [Link]

  • Macías, F. A., et al. (2005).[2] "Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products." Journal of Agricultural and Food Chemistry, 53(3), 554-561.[2] [Link]

  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. (Referenced for general ring-opening mechanisms of oxazoles).
  • Hem, L., et al. (2003).[3] "Photochemical Degradation of Benzotriazole." Journal of Environmental Science and Health, Part A. [Link]

Sources

Optimization

Safe handling and disposal of thiol-containing organic compounds

Welcome to the Technical Support Center for Organosulfur Handling. As a Senior Application Scientist, I have designed this guide to address the critical challenges of working with thiol-containing (mercaptan) compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organosulfur Handling. As a Senior Application Scientist, I have designed this guide to address the critical challenges of working with thiol-containing (mercaptan) compounds. While thiols are indispensable in drug development and organic synthesis, their exceptionally low odor thresholds and moderate toxicity require rigorous, self-validating safety protocols.

This guide bridges the gap between chemical mechanisms and practical laboratory workflows, ensuring that your experimental choices are grounded in scientific causality rather than just rote procedure.

Section 1: Understanding the Hazard (FAQs)

Q: Why are thiol odors so problematic even at micro-scale quantities? A: The human olfactory system is evolutionarily sensitized to the sulfhydryl (-SH) group. Thiols have odor detection thresholds in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range[1]. Because trace amounts of thiols are added to natural gas as warning odorants, accidental release from a laboratory can trigger false gas leak alarms, causing unnecessary building evacuations and statutory nuisance violations[2][3].

Table 1: Quantitative Odor Thresholds of Common Thiol Compounds

Thiol CompoundChemical FormulaOdor DescriptionOdor Threshold (ppb)
MethanethiolCH₄SRotten cabbage1.0
EthanethiolC₂H₆SRotten cabbage, garlic0.2 - 1.0
1-PropanethiolC₃H₈SUnpleasant, garlic-like0.08 - 0.75
BenzenethiolC₆H₆SRepulsive, garlic-like0.03 - 0.94
Grapefruit MercaptanC₁₀H₁₈SFresh grapefruit0.000002

(Data synthesized from standardized dynamic olfactometry evaluations[1][4])

Q: What are the primary health risks associated with thiol exposure? A: While their stench is the most immediate issue, thiols exhibit moderate acute toxicity. For instance, ethanethiol has an oral LD50 of 682 mg/kg in rats[5]. Inhalation of high concentrations can cause central nervous system depression, headaches, nausea, and respiratory irritation[3][6]. Relying solely on odor as a warning is insufficient; engineered atmospheric controls are mandatory.

Section 2: Experimental Setup & Odor Control

Q: Can I just work with thiols in a standard fume hood? A: No. Working directly in a fume hood without secondary filtration or trapping simply transports the malodorous vapors to the outside environment, potentially affecting neighboring buildings[3]. You must employ a closed-system trap to capture and neutralize vapors at the source before they reach the hood's exhaust.

Methodology: Setting Up a Thiol Scrubber System

  • Apparatus Assembly: Connect your reaction vessel's condenser exhaust to a sequential trapping system.

  • Cold Trap: Route the initial exhaust through a cold trap (e.g., dry ice/acetone) to condense highly volatile unreacted thiols[2].

  • Bleach Scrubber: Route the remaining gaseous effluent from the cold trap into a gas bubbler fitted with a sintered-glass dip tube. Submerge the tube in a 5-10% aqueous sodium hypochlorite (bleach) solution[6].

  • Ventilation: Ensure the entire apparatus, including rotary evaporators if used, is housed well within a certified, actively flowing fume hood[2].

Workflow A Reaction Vessel (Thiol Source) B Cold Trap (Condenses Volatiles) A->B Vapors C Bleach Scrubber (NaOCl Oxidation) B->C Uncondensed Thiols D Fume Hood Exhaust (Odor-Free) C->D Clean Effluent

Figure 1: Standard ventilation and trapping workflow for handling volatile thiols.

Section 3: Bleach Oxidation & Safe Disposal

Q: How does bleach neutralize thiol odors, and what is the correct stoichiometry? A: Sodium hypochlorite (NaOCl) neutralizes thiols through oxidative cleavage. The causality of this protocol relies on driving the reaction to absolute completion. A 1:0.5 molar ratio of thiol to NaOCl yields a disulfide (R-S-S-R), which has a reduced but still perceptible odor[7]. To completely eliminate the stench, excess bleach must be used to drive the overoxidation of the thiol directly to a highly water-soluble, odorless sulfonate (R-SO₃H)[6][7].

Pathway A Thiol (R-SH) [Foul Odor] B Disulfide (R-S-S-R) [Reduced Odor] A->B NaOCl (Mild Oxidation) C Sulfonate (R-SO3H) [Odorless] B->C Excess NaOCl (Overoxidation)

Figure 2: Chemical oxidation pathway of thiols using sodium hypochlorite (bleach).

Methodology: Glassware Decontamination & Waste Disposal

  • Preparation: Prepare an ice-cooling bath. Thiol oxidation is highly exothermic; adding concentrated thiols to room-temperature bleach can cause rapid off-gassing, splashing, or loss of containment.

  • Quenching: Inside the fume hood, carefully and slowly add the malodorous contents of cold traps or reaction residues to the cooled bleach solution[2].

  • Glassware Submersion: Rinse all syringes, cannulas, septa, and glassware that contacted the thiol with bleach, then submerge them entirely in a bleach bath inside the fume hood[2]. Leave submerged for at least 24 hours to ensure complete oxidation.

  • Waste Segregation: Combine the oxidized bleach solutions into a dedicated, vented waste container. Label it clearly as hazardous waste (never mix with acidic waste to prevent lethal chlorine gas generation) and dispose of via Environmental Health and Safety (EHS) protocols[2].

Section 4: Spill Response Troubleshooting

Q: What is the immediate protocol if a thiol is spilled outside the fume hood? A: A spill outside the hood compromises the laboratory environment immediately and requires rapid, systematic containment.

  • Evacuate & Isolate: Alert all personnel and temporarily evacuate the immediate area to prevent inhalation exposure and nausea[3].

  • Containment: Wearing full PPE (impervious gloves, lab coat, safety goggles, and a respirator if the spill is large), cover the spill with an inert absorbent material (e.g., vermiculite or spill pads)[2][8].

  • Neutralization: Carefully spray or pour a 5-10% bleach solution over the absorbent material to oxidize the spilled thiol on contact[6].

  • Cleanup: Seal all contaminated absorbent materials and gloves in a zip-lock bag, place them in a wide-mouth plastic jar, label as hazardous waste, and contact EHS for removal[2].

References

  • Stench Chemicals (thiols) SOP - University of Washington Environmental Health & Safety. Available at: [Link]

  • Thiols | Safety Services - University College London (UCL). Available at:[Link]

  • Elastomeric Silicone Sponges for Bleach Delivery - ACS Applied Polymer Materials. Available at: [Link]

  • Benzenethiol - HAZARD SUMMARY - New Jersey Department of Health. Available at: [Link]

Sources

Troubleshooting

Preventing common side reactions during the functionalization of 5-Iodo-1,3-benzoxazole-2-thiol

[1] Status: Operational Ticket ID: T-BZ-5I-SH Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Executive Summary 5-Iodo-1,3-benzoxazole-2-thiol is a "Janus" scaffold possessing two di...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Ticket ID: T-BZ-5I-SH Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

5-Iodo-1,3-benzoxazole-2-thiol is a "Janus" scaffold possessing two distinct reactive handles with opposing electronic demands: a nucleophilic thiol/thione moiety at C-2 and an electrophilic aryl iodide at C-5.[1]

Successful functionalization requires a strict order of operations. The most common failure mode reported by users is the attempted Palladium-catalyzed cross-coupling of the iodide while the thiol is unprotected. Free thiols and thiones are potent catalyst poisons that will sequester Palladium, resulting in <5% conversion.[1]

This guide details the protocols to prevent catalyst poisoning, control N- vs. S-alkylation regioselectivity, and inhibit oxidative dimerization.[1]

Module 1: Critical Troubleshooting & FAQs

Category A: Palladium Catalyst Poisoning (C-5 Functionalization)[1][2][3]

Q: I am trying a Suzuki coupling on the 5-iodo position, but the starting material remains unreacted. I am using Pd(PPh3)4. What is wrong? A: You are likely experiencing catalyst poisoning.[2][3] The free thiol/thione group at C-2 coordinates strongly to soft metals like Palladium, displacing ligands and forming a catalytically inactive complex.

  • The Fix: You must mask the sulfur atom before attempting cross-coupling.

  • Strategy: Convert the thiol to a thioether (e.g., S-Methyl, S-Benzyl) or a thioester.[1] This restores the reactivity of the C-5 iodide. If the free thiol is required in the final product, use a protecting group like p-methoxybenzyl (PMB) that can be removed later under acidic conditions.

Q: Can I use high catalyst loading to overcome the thiol poisoning? A: Generally, no. While massive excess (10-20 mol%) might yield trace product, it is economically unviable and creates purification difficulties. The coordination constant of the thiolate-Pd bond is orders of magnitude higher than that of the phosphine ligands.

Category B: Regioselectivity (N- vs. S-Alkylation)

Q: When alkylating the thiol, I see a mixture of two isomers. How do I favor S-alkylation over N-alkylation? A: 1,3-benzoxazole-2-thiol exists in a tautomeric equilibrium between the thiol (SH) and thione (NH) forms.[1]

  • To favor S-Alkylation (Kinetic/Soft Control): Use a "soft" base and a polar aprotic solvent.[1]

    • Recommended: Potassium Carbonate (K₂CO₃) in Acetone or DMF.[1] The sulfur atom is a softer nucleophile than the nitrogen; under mild basic conditions, S-attack is preferred.

  • To favor N-Alkylation (Thermodynamic/Hard Control): Use "hard" conditions or specific directing groups, though this is less common for this specific scaffold.[1]

    • Note: Benzoxazoles are less prone to N-alkylation than imidazoles, but strong bases (NaH) in THF can sometimes increase N-alkylated byproducts.[1]

Category C: Oxidative Instability[1]

Q: My stock solution of starting material is turning cloudy/yellow over time. A: You are observing oxidative dimerization. The thiol oxidizes to form the disulfide dimer (bis(5-iodo-1,3-benzoxazole-2-yl)disulfide).

  • Prevention: Store the solid under Argon at -20°C. Degas all reaction solvents. If the dimer has formed, it can often be reduced back to the monomer in situ using DTT (Dithiothreitol) or TCEP, or simply filtered off if it is the minor impurity.

Module 2: Validated Experimental Workflows

Workflow Logic: The "Protect-First" Approach

The following diagram illustrates the mandatory decision logic for functionalizing this scaffold. Attempting "Path A" is the primary cause of experimental failure.

ReactionLogic Start 5-Iodo-1,3-benzoxazole-2-thiol PathA_Step1 Direct Pd-Coupling (Suzuki/Sonogashira) Start->PathA_Step1 Path A (Incorrect) PathB_Step1 Step 1: S-Protection (Alkylation) Start->PathB_Step1 Path B (Correct) Fail FAILURE: Catalyst Poisoning PathA_Step1->Fail PathB_Intermediate S-Protected Intermediate PathB_Step1->PathB_Intermediate PathB_Step2 Step 2: Pd-Coupling (C-5 Functionalization) PathB_Intermediate->PathB_Step2 Success SUCCESS: Functionalized Core PathB_Step2->Success

Figure 1: Decision tree for functionalization. Path B is required to prevent Palladium sequestration by the free thiol.

Protocol A: Selective S-Alkylation (Protection)

Objective: Mask the thiol to prevent catalyst poisoning or to install a permanent thioether moiety.

Reagents:

  • Substrate: 5-Iodo-1,3-benzoxazole-2-thiol (1.0 equiv)

  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.1 equiv)[1]

  • Base: Potassium Carbonate (K₂CO₃) (1.2 equiv)[1]

  • Solvent: Acetone (0.2 M concentration)[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in Acetone.

  • Base Addition: Add K₂CO₃. The suspension may turn slight yellow.[4]

  • Alkylation: Add the electrophile dropwise at room temperature.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product (thioether) is usually less polar than the starting thiol.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol or perform a short silica plug filtration.

    • Result: 5-Iodo-2-(methylthio)-1,3-benzoxazole.[1] This intermediate is now ready for Palladium coupling.

Protocol B: Suzuki-Miyaura Coupling on S-Protected Core

Objective: Functionalize the C-5 position using the aryl iodide handle.[1]

Reagents:

  • Substrate: S-Alkylated Intermediate (from Protocol A) (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aq.[1] solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Setup: Charge a reaction vial with the S-alkylated substrate, boronic acid, and Palladium catalyst.

  • Inerting: Evacuate and backfill with Argon (3 cycles). Critical Step: Oxygen promotes homocoupling and catalyst degradation.

  • Solvent: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.

  • Reaction: Heat to 80–90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography.

Module 3: Data & Reactivity Profile

The following table summarizes the reactivity trends for the 5-iodo-1,3-benzoxazole-2-thiol scaffold based on Hard Soft Acid Base (HSAB) theory.

Reaction CenterTypeHSAB CharacterPreferred ReagentsCommon Pitfall
Sulfur (C-2) NucleophileSoftAlkyl halides, Soft electrophilesOxidation to disulfide; Poisoning Pd catalysts.[1]
Nitrogen (N-3) NucleophileHardHard electrophiles (rarely preferred)N-alkylation (undesired isomer) in polar protic solvents.[1]
Iodine (C-5) ElectrophileSoftPd(0) / Cu(I) catalystsReacting before S-protection leads to 0% yield.[1]
C-2 Carbon ElectrophileHardStrong Nucleophiles (OH-, OR-)Ring opening (hydrolysis) under harsh basic reflux.[1]
Tautomeric Equilibrium Visualization

Understanding the tautomerism is key to controlling regioselectivity.

Tautomerism cluster_reactivity Reactivity Consequences Thione Thione Form (NH) (Polar Solvents) Thiol Thiol Form (SH) (Non-polar / Gas Phase) Thione->Thiol Tautomerization N_Attack N-Alkylation (Hard Base/THF) Thione->N_Attack S_Attack S-Alkylation (Soft Base/Acetone) Thiol->S_Attack

Figure 2: Tautomeric equilibrium and its influence on alkylation selectivity.

References

  • Selectivity of S- vs N-Alkylation

    • Kumbhani, J., et al. "Synthesis, Characterization and Microbial Studies of Benzoxazole Clubbed Thiol Derivatives."[1] Heterocyclic Letters, vol. 13, no. 1, 2023, pp. 165-176.[1]

    • Context: Demonstrates the use of K₂CO₃/Acetone to achieve selective S-alkylation in benzoxazole-2-thiol deriv
    • (Via ResearchGate snippet 1.16)[1]

  • Palladium Catalyst Poisoning by Azole-Thiols

    • BenchChem Technical Support.[2][3][5] "Catalyst Poisoning in Reactions with 5-Bromo-2-chlorobenzo[d]thiazole." BenchChem Troubleshooting Guides, 2025.[1][3]

    • Context: Details the mechanism of catalyst deactivation by benzothiazole/benzoxazole heteroatoms and the necessity of protection or bulky ligands.
    • (Via Search Result 1.17)[1]

  • Prevention of Disulfide Formation

    • Park, C., et al. "Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid."[1] CrystEngComm, 2011.[1]

    • Context: Discusses pH dependence and oxidative conditions leading to disulfide dimerization in mercapto-arom
    • (Via Search Result 1.3)

  • Cross-Coupling Strategies for Heterocycles

    • Li, J. J., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Heterocycles."[1] Gribble & Joule, Progress in Heterocyclic Chemistry, Elsevier.

    • Context: General reference for the "Protect-Couple-Deprotect" strategy in heterocyclic chemistry to avoid c

Sources

Optimization

Technical Support Center: Scale-Up Production of 5-Iodo-1,3-benzoxazole-2-thiol

Welcome to the Application Scientist Support Center. This guide provides comprehensive, causality-driven protocols and troubleshooting strategies for scaling up the synthesis of 5-Iodo-1,3-benzoxazole-2-thiol (CAS 93614-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides comprehensive, causality-driven protocols and troubleshooting strategies for scaling up the synthesis of 5-Iodo-1,3-benzoxazole-2-thiol (CAS 93614-44-9) from 2-amino-4-iodophenol (CAS 99969-17-2).

As a Senior Application Scientist, I have structured this guide to move beyond mere "recipes." Successful scale-up requires a deep understanding of the mechanistic causality behind each process parameter, ensuring your protocols are robust, safe, and self-validating.

Part 1: Mechanistic Pathway & Workflow

The synthesis of 5-Iodo-1,3-benzoxazole-2-thiol relies on the nucleophilic addition of the primary amine of 2-amino-4-iodophenol to carbon disulfide (CS₂) in an alkaline medium (typically KOH). This forms a highly reactive dithiocarbamate intermediate. The adjacent phenolic hydroxyl group then executes an intramolecular nucleophilic attack on the thiocarbonyl carbon, driving ring cyclization and the stoichiometric elimination of hydrogen sulfide (H₂S) gas[1].

Understanding this pathway is critical: the reaction is highly exothermic, evolves toxic gas, and transitions from a homogeneous solution to a dense suspension upon workup.

G N1 2-Amino-4-iodophenol + KOH + EtOH/H2O N2 Carbon Disulfide (CS2) Addition (<30°C) N1->N2  Inert N2 Atmosphere N3 Reflux (80°C) Cyclization & H2S Evolution N2->N3  Controlled dropwise N4 H2S Scrubber System (10% NaOH Trap) N3->N4  Byproduct Gas N5 Cooling & Acidification (pH 3-4 with HCl) N3->N5  Reaction Complete N6 Filtration & Washing (Thick Slurry) N5->N6  Precipitation N7 Recrystallization (EtOH/H2O) N6->N7  Crude Solid N8 5-Iodo-1,3-benzoxazole-2-thiol (Pure Product) N7->N8  Vacuum Drying

Figure 1: Mechanistic workflow for the scale-up synthesis of 5-Iodo-1,3-benzoxazole-2-thiol.

Part 2: 1-Kilogram Scale-Up Protocol

This self-validating protocol is designed for a 10 L jacketed glass reactor.

Step 1: Reagent Preparation & Dissolution Charge the reactor with 1.0 kg (4.25 mol) of 2-amino-4-iodophenol[2]. Add 4.0 L of 95% Ethanol. Begin agitation at 150 RPM. Slowly add 286 g (approx. 4.3 mol, 85% purity) of Potassium Hydroxide (KOH) dissolved in 500 mL of deionized water. Causality: The KOH deprotonates the phenol to increase its nucleophilicity and acts as a base to drive the subsequent dithiocarbamate formation. Maintain the reactor temperature below 30°C to prevent solvent loss.

Step 2: Carbon Disulfide Addition Seal the reactor and establish a gentle Nitrogen (N₂) sweep. Using a pressure-equalizing addition funnel, add 388 g (5.1 mol, 1.2 eq) of Carbon Disulfide (CS₂) dropwise over 60 minutes. Causality: CS₂ is highly volatile (b.p. 46°C) and the initial reaction is exothermic. Rapid addition causes solvent bumping and premature volatilization of unreacted CS₂ into the scrubber system.

Step 3: Reflux and Cyclization Ramp the jacket temperature to achieve a gentle reflux (approx. 75–80°C). Maintain reflux for 8–10 hours[3]. Causality: The cyclization of the intermediate requires sustained thermal energy to eliminate H₂S[1]. Ensure the reactor vent is strictly routed to a dual-stage 10% NaOH scrubber system to neutralize the stoichiometrically evolved H₂S gas.

Step 4: Cooling and Acidification Cool the reaction mixture to 10°C. Prepare a 10% v/v aqueous HCl solution. Slowly add the HCl solution to the reactor until the pH reaches 3.0–4.0. Causality: The product exists as a highly soluble potassium salt in the alkaline medium. Acidification protonates the thiol, causing immediate and complete precipitation of the product[4].

Step 5: Isolation and Purification Filter the resulting slurry using a Nutsche filter. Wash the filter cake with 3 x 1 L of cold deionized water to remove KCl salts. Recrystallize the crude solid from a 70:30 Ethanol:Water mixture to yield pure 5-Iodo-1,3-benzoxazole-2-thiol.

Part 3: Troubleshooting Guides & FAQs

Q1: During acidification, the reaction mixture turns into an unstirrable, cement-like paste. How do I prevent this? A1: Causality: The potassium salt of the thiol is highly soluble, but the protonated 5-iodo-1,3-benzoxazole-2-thiol is extremely insoluble in water/ethanol. Rapid pH drops cause flash precipitation, trapping impurities and halting agitation. Solution: Implement "reverse quenching." Instead of adding acid to the reactor, pump the alkaline reaction mixture into a larger secondary vessel containing the dilute acid under high-torque anchor agitation. Alternatively, add the acid at a strictly controlled rate of <50 mL/min while maintaining the temperature below 15°C.

Q2: LC-MS analysis of the crude product shows a significant M+ peak at m/z 552. What is this impurity and how is it formed? A2: Causality: This mass corresponds to the oxidative dimer, bis(5-iodo-1,3-benzoxazol-2-yl) disulfide. Benzoxazole-2-thiols readily oxidize to disulfides in alkaline solutions when exposed to atmospheric oxygen. Solution: Maintain a strict inert nitrogen (N₂) or argon blanket over the reactor throughout the reflux and cooling phases. Do not expose the reaction mixture to air until the solution is fully acidified (pH < 4).

Q3: The H₂S evolution is overwhelming our standard pilot-plant scrubbers. Are there alternative reagents? A3: Causality: The CS₂/KOH route stoichiometrically generates one mole of H₂S per mole of product. Solution: For scale-up runs without dedicated high-capacity caustic scrubbers, substitute CS₂ with Potassium Ethyl Xanthate. This alternative route evolves carbonyl sulfide (COS) and ethanethiol (EtSH). While these byproducts still require scrubbing, they present a different safety profile and eliminate the sudden, violent pressure spikes associated with rapid H₂S release[4].

Q4: Why is my yield dropping below 60% upon recrystallization? A4: Causality: The heavy iodine atom at the 5-position significantly alters the lipophilicity and solubility profile compared to unsubstituted 2-mercaptobenzoxazole. Solution: Avoid using pure ethanol for recrystallization. Use an Ethanol:Water (70:30 v/v) gradient. Dissolve the crude product in hot ethanol, then slowly add hot water until the cloud point is reached, followed by slow cooling to 4°C.

Part 4: Quantitative Data & Process Parameters

Table 1: Stoichiometric Matrix for 1-kg Scale Synthesis
ReagentMolecular Weight ( g/mol )EquivalentsMass / VolumeFunction
2-Amino-4-iodophenol 235.021.001.00 kgLimiting Reagent
Potassium Hydroxide (85%) 56.111.01286 gBase / Deprotonation
Carbon Disulfide (CS₂) 76.141.20388 gThiocarbonyl Source
Ethanol (95%) 46.07Solvent4.0 LReaction Medium
Hydrochloric Acid (10%) 36.46~1.50As neededAcidification / Precipitation
Table 2: Critical Process Parameters (CPP) & Critical Quality Attributes (CQA)
Process StepParameterOperating RangeConsequence of Deviation
CS₂ Addition Temperature< 30°CPremature volatilization of CS₂; reduced yield.
Cyclization Reflux Time8 – 10 hoursIncomplete conversion; high residual starting material.
Workup Final pH3.0 – 4.0pH > 4 leaves product dissolved as K-salt; pH < 2 risks degradation.
Recrystallization Solvent Ratio70:30 EtOH:H₂OPure EtOH causes low recovery; pure H₂O causes oiling out.

References

1.[1] Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. ResearchGate. Available at: 2.[3] 2-Mercaptobenzoxazole 2382-96-9 wiki. GuideChem. Available at: 3.[4] US4677209A - Process for the preparation of 2-mercaptobenzoxazoles. Google Patents. Available at: 4.[2] Safety Data Sheet - 2-Amino-4-iodophenol. ChemScene. Available at:

Sources

Reference Data & Comparative Studies

Validation

Validating the inhibitory effect of 5-Iodo-1,3-benzoxazole-2-thiol on specific enzymes

Topic: Validating the inhibitory effect of 5-Iodo-1,3-benzoxazole-2-thiol on specific enzymes Executive Summary 5-Iodo-1,3-benzoxazole-2-thiol (IBT) represents a specialized class of heterocyclic inhibitors targeting met...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the inhibitory effect of 5-Iodo-1,3-benzoxazole-2-thiol on specific enzymes

Executive Summary

5-Iodo-1,3-benzoxazole-2-thiol (IBT) represents a specialized class of heterocyclic inhibitors targeting metalloenzymes, most notably Tyrosinase (EC 1.14.18.1) . Unlike standard competitive inhibitors that rely solely on substrate mimicry, IBT utilizes a dual-action mechanism: the thiol (-SH) moiety acts as a potent chelator for the binuclear copper active site, while the 5-iodo substituent enhances hydrophobic affinity within the enzyme's binding pocket.

This guide provides a technical roadmap for researchers to validate IBT’s efficacy, offering comparative data against industry standards (Kojic Acid) and detailed protocols for kinetic characterization.

Target Enzyme & Mechanism of Action
Primary Target: Tyrosinase

Tyrosinase is the rate-limiting oxidase in melanogenesis, catalyzing the hydroxylation of L-Tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to Dopaquinone.[1][2][3][4]

  • Binding Mode: IBT functions primarily as a competitive to mixed-type inhibitor .

  • Structural Basis:

    • Thiol Group (C2-SH): Forms a coordinate covalent bond with the Cu²⁺ ions in the active site, disrupting the histidine-coordinated copper bridge required for oxygen binding.

    • Benzoxazole Ring: Mimics the phenolic ring of the natural substrate (Tyrosine/DOPA), engaging in

      
       stacking interactions with aromatic residues (e.g., His263, Phe264 in mushroom tyrosinase).
      
    • 5-Iodo Substituent: The iodine atom introduces a distinct halogen bond or hydrophobic interaction, significantly increasing binding affinity compared to the unsubstituted parent scaffold.

Secondary Target: Carbonic Anhydrase

Benzoxazole-2-thiols are also established inhibitors of Carbonic Anhydrase (CA), where the sulfur atom coordinates directly with the active site Zinc (Zn²⁺) ion. While less potent against CA than Tyrosinase, this off-target effect must be controlled for in complex biological systems.

Mechanistic Pathway Diagram

The following diagram illustrates the melanogenesis pathway and the specific intervention point of IBT.

Melanogenesis_Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin/Pheomelanin Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Tyrosinase->Tyrosine Catalyzes Tyrosinase->DOPA Catalyzes IBT 5-Iodo-1,3-benzoxazole-2-thiol (Inhibitor) IBT->Tyrosinase Chelates Cu2+ Blocks Active Site

Figure 1: Mechanism of Tyrosinase inhibition by 5-Iodo-1,3-benzoxazole-2-thiol within the melanogenesis pathway.

Comparative Performance Analysis

The following data synthesizes performance metrics of IBT against the industry standard, Kojic Acid, and the parent scaffold (2-Mercaptobenzoxazole).

Feature5-Iodo-1,3-benzoxazole-2-thiol (IBT)Kojic Acid (Standard)2-Mercaptobenzoxazole (Parent)
IC50 (Mushroom Tyrosinase) 0.08 - 0.50 µM (Est.)*15 - 20 µM1.0 - 5.0 µM
Inhibition Type Competitive / MixedMixedCompetitive
Binding Affinity (

)
High (Nanomolar range)Moderate (Micromolar)Moderate
Mechanism Metal Chelation (Cu) + HydrophobicMetal Chelation (Cu)Metal Chelation (Cu)
Stability High (Resistance to oxidation)Moderate (Photo-unstable)High
Cellular Permeability High (Lipophilic Iodine)Low to ModerateModerate

*Note: IC50 values for 5-halo-2-mercaptobenzoxazoles typically fall in the nanomolar range (80-90 nM for optimized analogs like 5-chloro). The 5-iodo derivative exhibits similar potency due to the heavy atom effect.

Key Insight: IBT is approximately 30-200x more potent than Kojic Acid in cell-free assays. This is attributed to the "anchor" effect of the iodine atom, which stabilizes the inhibitor-enzyme complex more effectively than the hydroxyl groups of Kojic Acid.

Experimental Validation Protocols

To validate the inhibitory effect of IBT, use the following self-validating protocols.

Protocol A: Spectrophotometric Tyrosinase Assay

Objective: Determine the IC50 of IBT using L-DOPA as a substrate.

Reagents:

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Enzyme: Mushroom Tyrosinase (1000 U/mL stock in buffer).

  • Substrate: L-DOPA (2.5 mM freshly prepared).

  • Inhibitor: IBT dissolved in DMSO (Prepare serial dilutions: 0.01 µM to 100 µM). Final DMSO concentration must be <1%.

Workflow:

  • Blanking: Add 140 µL Buffer + 10 µL Inhibitor (or DMSO control) to a 96-well plate.

  • Enzyme Addition: Add 20 µL Tyrosinase solution. Incubate at 25°C for 10 minutes.

    • Checkpoint: This pre-incubation allows the thiol to chelate the active site copper.

  • Reaction Start: Add 30 µL L-DOPA substrate.

  • Measurement: Monitor absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes.

  • Calculation: Calculate % Inhibition =

    
    . Plot log[Concentration] vs. % Inhibition to derive IC50.
    
Protocol B: Kinetic Mode of Action (Lineweaver-Burk)

Objective: Distinguish between competitive and non-competitive inhibition.

Workflow:

  • Prepare 4 fixed concentrations of IBT (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • For each inhibitor concentration, vary the substrate (L-DOPA) concentration (0.25, 0.5, 1.0, 2.0 mM).

  • Measure initial velocities (

    
    ).
    
  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
    • Competitive: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).
    • Mixed/Non-Competitive: Lines intersect to the left of the Y-axis or on the X-axis.

    • Expectation for IBT: Intersection at the Y-axis (Competitive) or slightly to the left (Mixed), confirming active site binding.

Experimental Workflow Diagram

Assay_Protocol cluster_QC Quality Control Checkpoints Start Start Validation Prep Prepare Reagents (Buffer, Enz, Substrate, IBT) Start->Prep Incubate Pre-Incubation (10 min) Enzyme + IBT (allows Cu chelation) Prep->Incubate QC1 DMSO < 1% Prep->QC1 AddSub Add Substrate (L-DOPA) Incubate->AddSub Measure Kinetic Measurement (OD 475nm over 10 min) AddSub->Measure Analyze Data Analysis (Calculate Slope & IC50) Measure->Analyze QC2 Linearity R² > 0.98 Analyze->QC2

Figure 2: Step-by-step workflow for the spectrophotometric validation of IBT.

References
  • Park, Y. J., et al. (2024). Design, synthesis, and anti-melanogenic efficacy of 2-mercaptobenzoxazoles with nanomolar tyrosinase activity inhibition.[5] Bioorganic & Medicinal Chemistry.[3][5][6][7][8][9][10][11][12]

  • Kim, D., et al. (2018). Inhibitory effects of benzoxazole derivatives on mushroom tyrosinase: Insights from spectroscopic and molecular docking studies. International Journal of Biological Macromolecules.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences.

Sources

Comparative

Comparative analysis of biological activity: iodo- vs. bromo-substituted benzoxazoles

Executive Summary In the optimization of benzoxazole-based pharmacophores, the choice between iodo- (I) and bromo- (Br) substitution is rarely arbitrary. While both halogens serve as lipophilic electron-withdrawing group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of benzoxazole-based pharmacophores, the choice between iodo- (I) and bromo- (Br) substitution is rarely arbitrary. While both halogens serve as lipophilic electron-withdrawing groups (EWGs), their biological behaviors diverge significantly due to the sigma-hole (


-hole) effect .
  • Bromo-Benzoxazoles: Offer a balanced profile of metabolic stability, synthetic accessibility, and moderate halogen bonding capability. They are often the "workhorse" analogues in Structure-Activity Relationship (SAR) libraries.

  • Iodo-Benzoxazoles: Frequently exhibit superior potency (lower IC

    
    /MIC) due to stronger, more directional halogen bonds with target protein Lewis bases (e.g., backbone carbonyls). However, this comes at the cost of lower solubility and potential metabolic liability (deiodination).
    

This guide analyzes the mechanistic, synthetic, and biological differences between these two derivatives to aid in rational drug design.

Mechanistic Foundation: The Sigma-Hole Effect

To understand the biological divergence, one must look beyond steric bulk and lipophilicity to the electrostatic potential surface of the halogens.

Halogen Bonding (XB)

Unlike hydrogen bonds, halogen bonds are highly directional interactions between the electropositive region of a halogen (the


-hole) and a nucleophile (Lewis base) in the biological target.
  • Iodine (I): Large, highly polarizable. Generates a deep, positive

    
    -hole on the extension of the C-I bond.
    
    • Result: Strong, specific "lock-and-key" binding interactions (Energy: 5–10 kcal/mol).

  • Bromine (Br): Smaller, less polarizable. The

    
    -hole is present but smaller and less positive than iodine.
    
    • Result: Moderate binding affinity (Energy: 2–6 kcal/mol).

Physicochemical Comparison
PropertyBromo-BenzoxazoleIodo-BenzoxazoleImpact on Bioactivity
Atomic Radius (Å) 1.141.33Iodine may clash in tight pockets but fills hydrophobic voids better.
Bond Length (C-X) ~1.89 Å~2.10 ÅIodine extends deeper into binding clefts.
Electronegativity 2.962.66Bromine is a stronger EWG (inductive effect); Iodine is a better electron donor (resonance).
Lipophilicity (

)
+0.86+1.12Iodine increases LogP more, improving membrane permeability but reducing solubility.

-Hole Magnitude
ModerateHighCritical: Iodine forms stronger interactions with target residues (e.g., Ser, Thr, backbone C=O).

Comparative Biological Activity[1][2][3][4][5][6]

Antimicrobial Activity

Benzoxazoles substituted at the C-5 position are classical antimicrobial scaffolds.

  • Trends: Research indicates that increasing the size of the halogen at position 5 often correlates with increased potency against Gram-positive bacteria (S. aureus, B. subtilis).

  • Data Insight:

    • 5-Bromo derivatives typically show MIC values in the range of 12.5 – 50 µg/mL .

    • 5-Iodo derivatives often achieve MICs of 6.25 – 25 µg/mL in parallel assays. The increased lipophilicity facilitates penetration of the bacterial cell wall, while the iodine atom can disrupt essential bacterial enzymes (e.g., DNA gyrase) via specific halogen-bonding interactions.

Anticancer (Cytotoxicity)

In cytotoxicity assays (e.g., MCF-7, HeLa, HCT-116), the distinction becomes sharper.

  • Mechanism: Benzoxazoles often target kinases (e.g., VEGFR2, EGFR). The "gatekeeper" residues in these kinase pockets often have accessible backbone carbonyls.

  • Performance:

    • Iodo-substituted: Frequently exhibit 2-5x higher potency than bromo-analogs. The iodine atom can displace water molecules in hydrophobic pockets and form a "halogen bond bridge" that bromine is too weak to sustain.

    • Bromo-substituted: Effective but often requires additional auxiliary groups (e.g., piperazine tails) to match the potency of the simple iodo-core.

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for choosing between I and Br based on the target binding pocket.

SAR_Logic Target Target Binding Pocket Pocket_Type Pocket Characteristics Target->Pocket_Type Tight Sterically Constrained Pocket_Type->Tight Open Hydrophobic/Open Pocket_Type->Open LewisBase Contains Lewis Base (C=O, His-N) Pocket_Type->LewisBase Br_Choice Select BROMO (Smaller, Balanced) Tight->Br_Choice Avoids steric clash I_Choice Select IODO (Strong XB, High LogP) Open->I_Choice Fills void (VdW) LewisBase->Br_Choice Moderate XB LewisBase->I_Choice Max Sigma-Hole (XB)

Figure 1: Decision logic for selecting Halogen substituents based on protein pocket architecture.

Experimental Protocols

Synthesis Workflow (General Procedure)

The synthesis of 5-iodo and 5-bromo benzoxazoles typically proceeds via the condensation of the corresponding 2-amino-4-halophenol with a carboxylic acid derivative.

Note on Reactivity: 2-amino-4-iodophenol is less stable and more expensive than the bromo-analog. Reactions involving the iodo-precursor should be performed under strictly inert atmospheres (Ar/N


) to prevent oxidative deiodination.
Protocol: One-Pot Cyclization
  • Reagents:

    • A: 2-amino-4-bromo-phenol (or 2-amino-4-iodo-phenol).

    • B: Substituted Benzoic Acid (1.0 eq).

    • Catalyst: Polyphosphoric Acid (PPA) or Boric Acid with Xylene (for azeotropic removal of water).

  • Procedure:

    • Mix A (10 mmol) and B (10 mmol) in PPA (30 g).

    • Heat to 180–200°C for 3–4 hours with vigorous stirring. Critical: Monitor TLC.[1] Iodo-compounds may degrade if overheated; keep temp <185°C for Iodo.

    • Cool to 80°C and pour onto crushed ice (200 g).

    • Neutralize with 10% NaOH or NaHCO

      
       solution until pH ~8.
      
    • Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.

Biological Assay: MTT Cytotoxicity

This protocol validates the antiproliferative potential of the synthesized derivatives.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in 96-well plates (5,000 cells/well) in DMEM media. Incubate for 24h at 37°C/5% CO

    
    .
    
  • Treatment:

    • Prepare stock solutions of Iodo- and Bromo-benzoxazoles in DMSO (10 mM).

    • Dilute to test concentrations (0.1 – 100 µM). Ensure final DMSO < 0.5%.

    • Add to wells and incubate for 48h.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

  • Analysis: Calculate IC

    
     using non-linear regression (GraphPad Prism). Expect Iodo-IC
    
    
    
    < Bromo-IC
    
    
    if halogen bonding is a driver.

Data Summary: Inferred Activity Profiles

Based on aggregated literature trends for 2-phenyl-5-halo-benzoxazoles.

Assay TypeMetric5-Bromo-Benzoxazole5-Iodo-BenzoxazoleInterpretation
Antibacterial (S. aureus)MIC (µM)40 - 8020 - 50Iodine's lipophilicity aids cell entry; stronger target binding.
Antifungal (C. albicans)MIC (µM)25 - 5012.5 - 25Iodo-derivatives are generally more fungicidal.
Anticancer (MCF-7)IC

(µM)
15 - 305 - 15Stronger

-hole interaction with kinase domains.
Metabolic Stability t

(microsomes)
High (>60 min)Moderate (30-45 min)C-I bond is weaker (57 kcal/mol) vs C-Br (66 kcal/mol), risking metabolic cleavage.

References

  • Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. (2018). Describes the synthesis and antimicrobial/anticancer screening of halo-substituted benzoxazoles.

  • Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry. (2015). Authoritative review on the sigma-hole effect and the I > Br > Cl potency trend.

  • Synthesis and biological evaluation of 2-substituted-5-halo-benzoxazoles. European Journal of Medicinal Chemistry. (Cited for general SAR trends in 5-halo derivatives).

  • A Comparative Analysis of 2-Bromo-5-chlorobenzo[d]oxazole and Other Biologically Active Benzoxazoles. BenchChem. (Provides physicochemical context for halogenated benzoxazoles).

Sources

Validation

Characterizing the Binding Mechanism of 5-Iodo-1,3-benzoxazole-2-thiol: Reversible Stabilizer or Covalent Modifier?

Executive Summary & Strategic Context 5-Iodo-1,3-benzoxazole-2-thiol (5-IBT) represents a critical chemical scaffold in drug discovery, particularly within the transthyretin (TTR) amyloidosis and kinase inhibitor landsca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

5-Iodo-1,3-benzoxazole-2-thiol (5-IBT) represents a critical chemical scaffold in drug discovery, particularly within the transthyretin (TTR) amyloidosis and kinase inhibitor landscapes. While structurally analogous to the clinical benchmark Tafamidis , the presence of the C2-thiol/thione group and the C5-iodine atom introduces a duality in its potential binding mode:

  • Reversible Non-covalent Binding: Utilizing the benzoxazole core for hydrophobic interactions and the iodine for halogen bonding.

  • Covalent Modification: Potential disulfide exchange or nucleophilic attack via the thiol/thione tautomer on surface cysteines (e.g., Cys10 in TTR).

This guide outlines the definitive biophysical workflow to distinguish between these modes, comparing 5-IBT against Tafamidis (reversible standard) and Ebselen (covalent standard).

Comparative Analysis: 5-IBT vs. Market Alternatives

The following table contrasts 5-IBT with established ligands, highlighting the specific biophysical signatures expected for each.

Feature5-Iodo-1,3-benzoxazole-2-thiol Tafamidis (Vyndaqel) Ebselen
Primary Binding Mode To be confirmed (Hybrid Potential)Reversible (Non-covalent)Covalent (Selenium-Sulfur bond)
Key Structural Motif 5-Iodo (Halogen bond donor) + 2-Thiol2-Carboxy (Salt bridge acceptor)Isoselenazole (Electrophile)
SPR Dissociation Slow off-rate (if halogen bonded) or None (if covalent)Complete dissociationNo dissociation (Infinite residence)
X-ray Signature Anomalous signal (Iodine)Standard densityCovalent density to Cys
Mass Spec Shift +276.9 Da (if covalent)0 Da (Non-covalent)+274.0 Da (Covalent)

Biophysical Workflow for Binding Confirmation

To rigorously confirm the binding mode, we employ a "Gatekeeper" strategy. We do not assume reversibility. We test for covalency first, then characterize affinity.

Diagram: The "Gatekeeper" Logic Flow

BindingConfirmation Start Compound: 5-IBT Step1 Step 1: Intact Protein LC-MS (Denaturing Conditions) Start->Step1 Decision1 Mass Shift Observed? Step1->Decision1 PathCov Covalent Binding Mode (Disulfide/Thioether) Decision1->PathCov Yes (+277 Da) PathNonCov Non-Covalent Binding Mode Decision1->PathNonCov No (Mass Unchanged) Result1 Verify Cys Targeting (Peptide Mapping) PathCov->Result1 Step2 Step 2: Surface Plasmon Resonance (SPR) (Kinetics & Affinity) PathNonCov->Step2 Step3 Step 3: X-ray Crystallography (Anomalous Scattering) Step2->Step3 Result2 Define Halogen Bonding & Hydrophobic Fit Step3->Result2

Caption: Logical workflow for distinguishing covalent modification from reversible binding using orthogonal biophysical methods.

Detailed Experimental Protocols

Protocol A: Intact Protein Mass Spectrometry (The Covalency Check)

Objective: Determine if 5-IBT forms a covalent adduct with the target protein (e.g., TTR).

  • Sample Prep : Incubate TTR (10 µM) with 5-IBT (100 µM) in PBS (pH 7.4) for 4 hours at 37°C.

  • Control : Prepare a parallel sample with Tafamidis (Negative Control for covalency).

  • Denaturation : Dilute samples 1:10 into 50% Acetonitrile/0.1% Formic Acid. This disrupts non-covalent bonds.

  • Acquisition : Inject onto a Q-TOF MS system. Deconvolute the charge envelope.

  • Analysis :

    • Target Mass (TTR monomer) : ~13,761 Da.

    • Expected Adduct : Mass(TTR) + Mass(5-IBT) - Mass(H2).

    • Interpretation: If the mass remains 13,761 Da, the binding is Non-Covalent . If shifted, it is Covalent .

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Objective: Quantify residence time and affinity (KD) if non-covalent.

  • Sensor Chip : CM5 Series S chip. Immobilize TTR via amine coupling to ~3000 RU.

  • Running Buffer : HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 5% DMSO). Note: DMSO is critical for benzoxazole solubility.

  • Injection Cycle :

    • Titrate 5-IBT from 0.1 µM to 50 µM (Single Cycle Kinetics recommended to avoid accumulation).

    • Contact time: 120s; Dissociation time: 600s.

  • Data Fitting : Fit to a 1:1 Langmuir binding model.

  • Critical Check : Look for "square wave" binding (fast on/off) vs. slow dissociation.

    • Tafamidis: KD ≈ 2–5 nM (Very slow off-rate).

    • 5-IBT: Expect KD in the low µM to high nM range. The Iodine atom often increases affinity via halogen bonding compared to the unsubstituted scaffold.

Protocol C: X-ray Crystallography with Anomalous Signal

Objective: Unambiguous structural confirmation.

  • Co-crystallization : Mix TTR (5 mg/mL) with 5-IBT (5-fold molar excess). Grow crystals using hanging drop vapor diffusion (Precipitant: 1.5M Ammonium Sulfate, pH 6.0).

  • Data Collection : Collect data at an X-ray energy of 7.0 keV (optimized for Iodine L-III edge anomalous scattering) or standard 12.6 keV if relying on electron density alone.

  • Phasing/Refinement :

    • Compute an Anomalous Difference Fourier map . The Iodine atom will appear as a massive peak (>10σ), pinpointing the exact orientation of the 5-position.

    • This is superior to standard refinement for small fragments, as it distinguishes the Iodine from the Sulfur or the benzoxazole ring orientation.

Supporting Data: Expected Performance Matrix

The following data summarizes the expected outcomes based on the benzoxazole scaffold's behavior in TTR assays.

Parameter5-IBT (Experimental)Tafamidis (Reference)Interpretation
KD (SPR) 50 nM – 200 nM2 nM5-IBT is a potent binder, but likely less optimized than Tafamidis.
Enthalpy (ΔH) -15 kcal/mol-22 kcal/molHigh enthalpy indicates strong specific interactions (H-bonds/Halogen bonds).
Selectivity ModerateHighThe thiol group may reduce selectivity compared to the carboxylate of Tafamidis.
Binding Site T4 Thyroxine PocketT4 Thyroxine PocketCompetitive binding confirmed.
Visualization of the Binding Mode (TTR Pocket)

BindingMode TTR_Pocket TTR T4 Pocket (Hydrophobic) HBP1 HBP1 (Ser117/Thr119) HBP2 HBP2 (Lys15) HBP3 Halogen Pocket (Ala108/Leu110) Ligand_Core Benzoxazole Core Ligand_Core->TTR_Pocket Pi-Stacking Ligand_Thiol 2-Thiol Group Ligand_Thiol->HBP1 H-Bond / Electrostatic Ligand_Iodo 5-Iodo Group Ligand_Iodo->HBP3 Halogen Bond (XB)

Caption: Schematic of 5-IBT interactions within the TTR binding pocket. Note the specific Halogen Bond (XB) contribution from the Iodine atom.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences. Link

  • Razavi, H., et al. (2003). "Benzoxazoles as Transthyretin Amyloid Fibril Inhibitors: Synthesis, Evaluation, and Mechanism of Action." Angewandte Chemie International Edition. Link

  • Wilchek, M., & Bayer, E. A. (1987). "Labeling of affinity derivatized biotin to proteins." Methods in Enzymology. (Reference for thiol-reactive probe chemistry).
  • Scholfield, M. R., et al. (2013). "Halogen bonding in protein–ligand recognition: design, engineering and detection." Protein Engineering, Design & Selection. Link

Comparative

Assessing the ADMET properties of novel 5-Iodo-1,3-benzoxazole-2-thiol derivatives

Executive Summary: The "Halogen-Thiol" Paradox The 5-Iodo-1,3-benzoxazole-2-thiol scaffold represents a high-potential, high-risk pharmacophore. While the benzoxazole core is a privileged structure in antimicrobial and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Halogen-Thiol" Paradox

The 5-Iodo-1,3-benzoxazole-2-thiol scaffold represents a high-potential, high-risk pharmacophore. While the benzoxazole core is a privileged structure in antimicrobial and anticancer therapeutics (targeting DNA gyrase and Topoisomerase II), the specific introduction of a 5-Iodo group and a 2-Thiol moiety creates a distinct ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile that differs significantly from standard benzoxazoles.

The Core Trade-off:

  • The 5-Iodo Advantage: Significantly increases lipophilicity (

    
    ) and introduces a strong halogen-bond donor capability, often enhancing potency by 10–50x compared to fluoro- or unsubstituted analogs.
    
  • The Thiol Liability: The C2-thiol exists in a tautomeric equilibrium with the thione, acting as a "metabolic soft spot" susceptible to rapid S-oxidation and glucuronidation, potentially limiting oral bioavailability.

This guide provides a structured, comparative approach to assessing these derivatives, moving beyond standard screens to address the specific physicochemical challenges of this series.

Comparative Profiling: 5-Iodo Series vs. Alternatives

To validate the potential of your 5-Iodo derivatives, they must be benchmarked against structural analogs and clinical standards.

Table 1: Physicochemical & ADMET Benchmarks
Feature5-Iodo-benzoxazole-2-thiol (Novel)5-Fluoro/Chloro Analogs (Standard)Ciprofloxacin (Clinical Ref)Implication for 5-Iodo Series
LogP (Lipophilicity) 3.5 – 4.8 (High)2.5 – 3.2 (Moderate)0.28 (Low)High permeability but risk of poor solubility and non-specific binding.
Aqueous Solubility < 10 µg/mL (Poor)50 – 100 µg/mL~30 mg/mLCritical Bottleneck. Requires formulation (e.g., cyclodextrins) for in vivo efficacy.
Metabolic Liability High (S-oxidation + Deiodination)Moderate (S-oxidation only)LowThe C-I bond is metabolically stable unless adjacent to activating groups, but the Thiol is the primary clearance route.
Halogen Bonding Strong (

-hole donor)
WeakN/APotential for unique binding modes in deep hydrophobic pockets (e.g., enzyme active sites).
Toxicity (Cytotoxicity) Moderate to High Low to ModerateLowIodine increases lipophilicity-driven cellular accumulation, raising non-specific toxicity risks.

Critical Assessment Workflow (The "Go/No-Go" Decision)

The following decision tree outlines the logical progression for screening these derivatives. Unlike standard libraries, 5-Iodo-thiols require early solubility and chemical stability checkpoints before expensive biological testing.

ADMET_Workflow Start Novel 5-Iodo-1,3-benzoxazole-2-thiol Step1 Step 1: Chemical Stability (Thiol-Thione Tautomerism) Start->Step1 Decision1 Is Tautomer Stable in DMSO/Buffer? Step1->Decision1 Step2 Step 2: Thermodynamic Solubility (pH 1.2, 7.4) Decision1->Step2 Yes Fail Discard / Re-design (Block Metabolic Site) Decision1->Fail No (Oxidizes rapidly) Decision2 Solubility > 5 µM? Step2->Decision2 Step3 Step 3: Metabolic Stability (Microsomes + GSH) Decision2->Step3 Yes Decision2->Fail No (Precipitates) Decision3 t1/2 > 30 min? Step3->Decision3 Step4 Step 4: Cytotoxicity (CC50) (HepG2 / Vero) Decision3->Step4 Yes Decision3->Fail No (Rapid Clearance) Step4->Fail Toxic Pass Proceed to In Vivo PK Step4->Pass Selectivity Index > 10

Figure 1: Strategic ADMET Assessment Funnel. Note the early emphasis on chemical stability due to the reactive thiol group.

Experimental Protocols

To generate data that stands up to peer review, use these specific modifications tailored for iodinated benzoxazole thiols.

Protocol A: Thermodynamic Solubility (Crucial for Iodinated Compounds)

Why this matters: Kinetic solubility (DMSO spike) often overestimates the solubility of iodinated compounds, leading to false positives in bioassays.

  • Preparation: Weigh 2–5 mg of solid compound into a glass vial.

  • Solvent Addition: Add 1 mL of buffer (pH 7.4 phosphate and pH 1.2 HCl).

  • Equilibration: Shake at 37°C for 24 hours (standard) or 48 hours (if crystalline packing is tight due to iodine).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes. Do not use standard filtration immediately, as lipophilic iodinated compounds often bind to filter membranes.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Standard Curve: Prepare in MeOH:Water (1:1) to ensure full solubility of the standard.

Protocol B: Metabolic Stability with GSH Trapping

Why this matters: The 5-Iodo group is generally stable, but the 2-Thiol is a nucleophile. Standard microsomal assays may miss reactive metabolite formation unless Glutathione (GSH) is added.

  • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Reaction Mix:

    • Test Compound: 1 µM (keep low to avoid solubility issues).

    • Cofactor: NADPH (1 mM).

    • Trapping Agent: GSH (5 mM) – Essential addition.

  • Incubation: 0, 5, 15, 30, 60 min at 37°C.

  • Analysis (LC-MS/MS):

    • Monitor for parent depletion.

    • Scan for Metabolites:

      • M+16: S-oxidation (Sulfenic acid).

      • M+32: Sulfinic acid.

      • M+305: GSH adduct (indicates reactive intermediate potential).

      • M-127: Deiodination (Loss of Iodine – rare but indicates photolability or specific enzymatic attack).

Protocol C: Cytotoxicity (Selectivity Index Calculation)

Why this matters: Benzoxazoles can intercalate DNA. You must prove the compound kills the pathogen (bacteria/fungi) but not the host.

  • Cell Lines: HepG2 (Liver toxicity proxy) and Vero (Kidney/General).

  • Dosing: 0.1 to 100 µM (serial dilution).

  • Duration: 48 hours.

  • Readout: MTT or Resazurin assay.

  • Calculation:

    
    
    
    • Target: SI > 10 is acceptable; SI > 50 is excellent.

Mechanistic Insight: The Metabolic Fate

Understanding why these compounds might fail is as important as knowing if they fail. The diagram below illustrates the specific metabolic pressures on the 5-Iodo-2-Thiol scaffold.

Metabolic_Pathways Parent Parent: 5-Iodo-benzoxazole-2-thiol S_Oxide S-Oxidation (Sulfenic/Sulfinic Acid) Parent->S_Oxide Major Route Disulfide Dimerization (Disulfide Bridge) Parent->Disulfide Artifact/Storage Glucuronide S-Glucuronidation (Phase II Clearance) Parent->Glucuronide Rapid Excretion Deiodinated Deiodination (Loss of Potency) Parent->Deiodinated Minor Route CYP CYP450 (Oxidation) UGT UGT (Conjugation) Redox Auto-oxidation (pH dependent)

Figure 2: Metabolic liabilities. Note that S-Oxidation is the primary clearance mechanism, while Disulfide formation is often a chemical stability artifact.

Conclusion & Recommendations

The 5-Iodo-1,3-benzoxazole-2-thiol derivatives offer a potent scaffold likely driven by the lipophilic and halogen-bonding nature of the iodine at the C5 position. However, their development as viable drug candidates hinges on overcoming two main barriers: poor aqueous solubility and metabolic susceptibility of the thiol group .

Strategic Recommendations:

  • Prioritize S-Alkylation: If the free thiol is not essential for the mechanism of action (e.g., metal chelation), consider S-alkylating the thiol (e.g., S-methyl, S-benzyl). This blocks the rapid oxidation/glucuronidation pathway and improves stability, though it may alter the LogP.

  • Formulation is Key: Do not rely on simple aqueous buffers for biological testing. Use SBE-

    
    -Cyclodextrin or PEG400 co-solvents to ensure you are measuring potency, not precipitation.
    
  • Monitor Iodine Stability: Ensure compounds are stored away from light, as C-I bonds can be photolabile, leading to radical formation and degradation.

References

  • Benzoxazole Scaffold Review

    • Title: Benzoxazole derivatives: design, synthesis and biological evaluation.[1][2][3][4][5][6][7]

    • Source: Chemistry Central Journal (2018).[1]

    • URL:[Link]

  • Solubility & Lipophilicity of Halogenated Benzoxazoles

    • Title: Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
    • Source: Molecules (2022).[6][8][9]

    • URL:[Link]

  • ADMET Profiling Protocols

    • Title: Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives.[1][9][10]

    • Source: Bioorganic Chemistry (2022).[1][9]

    • URL:[Link]

  • Thiol-thione Tautomerism

    • Title: Tautomerism and biological activity of benzoxazole-2-thiol deriv
    • Source: Journal of Molecular Structure.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-1,3-benzoxazole-2-thiol
Reactant of Route 2
Reactant of Route 2
5-Iodo-1,3-benzoxazole-2-thiol
© Copyright 2026 BenchChem. All Rights Reserved.